molecular formula C28H22ClF3N6O3 B2993658 (R,S)-Ivosidenib CAS No. 2070009-31-1

(R,S)-Ivosidenib

货号: B2993658
CAS 编号: 2070009-31-1
分子量: 583.0 g/mol
InChI 键: WIJZXSAJMHAVGX-WIOPSUGQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R,S)-Ivosidenib is a useful research compound. Its molecular formula is C28H22ClF3N6O3 and its molecular weight is 583.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-N-[(1R)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJZXSAJMHAVGX-WIOPSUGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)[C@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClF3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070009-31-1
Record name Ivosidenib, (R,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2070009311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivosidenib, (R,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDE4ELL9MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R,S)-Ivosidenib: A Comprehensive Technical Guide to its Mechanism of Action on IDH1 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R,S)-Ivosidenib (AG-120) is a first-in-class, potent, and selective oral inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant enzyme. Mutations in IDH1, particularly at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, contributing to the pathogenesis of various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][4] Ivosidenib specifically targets and inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels.[5] This, in turn, reverses the downstream oncogenic effects of 2-HG, including the alleviation of epigenetic dysregulation and the induction of cellular differentiation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Mutant IDH1 and Reduction of 2-Hydroxyglutarate

The primary mechanism of action of Ivosidenib is its direct and selective inhibition of the mutated IDH1 enzyme. This inhibition blocks the abnormal production of the oncometabolite 2-HG.

Biochemical Potency and Selectivity

Ivosidenib demonstrates high potency against various IDH1-R132 mutants with IC50 values in the low nanomolar range. It exhibits significant selectivity for mutant IDH1 over wild-type IDH1 and other related enzymes.

Mutant IDH1 Isoform Enzymatic IC50 (nM) Cellular IC50 (nM) in HT1080 cells Reference
IDH1-R132H1262
IDH1-R132C13Not Reported
IDH1-R132G8Not Reported
IDH1-R132L13Not Reported
IDH1-R132S12Not Reported
Reduction of 2-Hydroxyglutarate (2-HG)

The inhibition of mutant IDH1 by Ivosidenib leads to a rapid and sustained decrease in 2-HG levels in both preclinical models and in patients with IDH1-mutant cancers.

Model/Patient Population Treatment 2-HG Reduction Reference
HT1080 xenograft mouse model50 mg/kg and 150 mg/kg Ivosidenib92.0% and 95.2% inhibition, respectively
IDH1-mutant brain tumors (xenograft)Ivosidenib>84%
IDH1-mutant low-grade glioma (Phase I study)Ivosidenib and Vorasidenib>90% in tumor tissue
IDH1-mutant cholangiocarcinoma and chondrosarcoma (Phase 1)Multiple doses of IvosidenibUp to 98% in plasma
IDH-mutant gliomas (in vivo MRS study)Ivosidenib/VorasidenibSignificant decrease (p < 0.001)

Downstream Effects: Reversal of Oncogenic Pathways

The reduction of 2-HG by Ivosidenib triggers a cascade of downstream events that collectively contribute to its anti-tumor activity.

Epigenetic Reprogramming

High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone lysine demethylases (KDMs). This leads to global DNA and histone hypermethylation, which in turn alters gene expression and blocks cellular differentiation. By reducing 2-HG, Ivosidenib restores the activity of these enzymes, leading to a reversal of the hypermethylation phenotype and the re-expression of genes involved in normal cellular differentiation.

cluster_0 Mutant IDH1 Activity cluster_1 Ivosidenib Intervention cluster_2 Downstream Epigenetic Effects mIDH1 Mutant IDH1 (e.g., R132H) twoHG 2-Hydroxyglutarate (Oncometabolite) mIDH1->twoHG NADP NADP+ mIDH1->NADP aKG α-Ketoglutarate aKG->mIDH1 NADPH NADPH NADPH->mIDH1 TET TET Enzymes (DNA Demethylases) twoHG->TET Inhibits KDM Histone Demethylases twoHG->KDM Inhibits Ivosidenib This compound Ivosidenib->mIDH1 Inhibits Restoration Restoration of Normal Differentiation Ivosidenib->Restoration Leads to Hypermethylation DNA & Histone Hypermethylation Diff_Block Block in Cellular Differentiation Hypermethylation->Diff_Block

Figure 1: Mechanism of Ivosidenib on IDH1 mutants and downstream epigenetic effects.
Induction of Cellular Differentiation

A hallmark of IDH-mutant cancers is a block in cellular differentiation. In hematological malignancies like AML, this manifests as an accumulation of immature blast cells. By reversing the epigenetic block, Ivosidenib promotes the differentiation of these malignant cells into mature, functional cell types. This is a key aspect of its therapeutic effect, particularly in AML.

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of Ivosidenib.

IDH1 Enzymatic Activity Assay

This assay measures the ability of Ivosidenib to inhibit the enzymatic activity of mutant IDH1.

Principle: The neomorphic activity of mutant IDH1 consumes NADPH in the conversion of α-KG to 2-HG. The rate of NADPH depletion is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant mutant IDH1 enzyme (e.g., R132H)

  • Ivosidenib (or other test compounds)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 150 mM NaCl, 1 mM DTT)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of Ivosidenib in assay buffer.

  • In a 96-well plate, add the recombinant mutant IDH1 enzyme to each well.

  • Add the Ivosidenib dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.

  • Calculate the initial reaction velocity for each Ivosidenib concentration.

  • Plot the reaction velocity against the Ivosidenib concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

cluster_workflow IDH1 Enzymatic Assay Workflow A Prepare Ivosidenib Serial Dilutions C Add Ivosidenib and Incubate A->C B Add Mutant IDH1 Enzyme to Plate B->C D Initiate Reaction with α-KG and NADPH C->D E Measure Absorbance (340 nm) Over Time D->E F Calculate Reaction Velocities E->F G Determine IC50 F->G

Figure 2: Workflow for an IDH1 enzymatic activity assay.
Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This method provides a sensitive and specific quantification of 2-HG levels in biological samples.

Principle: 2-HG is extracted from cells, plasma, or tissues and then derivatized to enhance its chromatographic separation and mass spectrometric detection. The derivatized 2-HG is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological samples (e.g., cell pellets, plasma, tissue homogenates)

  • Internal standard (e.g., 13C-labeled 2-HG)

  • Extraction solvent (e.g., methanol/water)

  • Derivatization agent (e.g., diacetyl-L-tartaric anhydride - DATAN)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • For cells, lyse the cells and extract metabolites using a cold extraction solvent.

    • For plasma or tissue, perform a protein precipitation step followed by metabolite extraction.

    • Add a known amount of internal standard to each sample.

  • Derivatization:

    • Dry the extracted metabolites.

    • Reconstitute in a solution containing the derivatization agent (e.g., DATAN) and incubate to allow the reaction to proceed.

  • LC-MS/MS Analysis:

    • Inject the derivatized samples onto an appropriate LC column for separation.

    • Perform mass spectrometric detection using selected reaction monitoring (SRM) to specifically detect and quantify the derivatized 2-HG and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 2-HG.

    • Quantify the 2-HG concentration in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

cluster_workflow 2-HG Measurement by LC-MS/MS Workflow A Sample Collection (Cells, Plasma, Tissue) B Metabolite Extraction & Addition of Internal Standard A->B C Derivatization (e.g., with DATAN) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E

Figure 3: Workflow for 2-HG measurement by LC-MS/MS.

Clinical Efficacy and Resistance Mechanisms

Clinical Activity of Ivosidenib

Clinical trials have demonstrated the efficacy of Ivosidenib in patients with IDH1-mutant cancers. The pivotal Phase 1 study (NCT02074839) showed significant clinical activity in patients with relapsed or refractory AML.

Patient Population Response Metric Value Reference
Relapsed/Refractory AMLOverall Response Rate (ORR)41.6%
Relapsed/Refractory AMLComplete Remission (CR) + CR with partial hematologic recovery (CRh)31.8%
Relapsed/Refractory AMLMedian Duration of CR+CRh8.2 months
Relapsed/Refractory Myelodysplastic Syndrome (MDS)Complete Response (CR)38.9%
Relapsed/Refractory Myelodysplastic Syndrome (MDS)Objective Response Rate (ORR)83.3%
Mechanisms of Resistance

Despite the durable responses observed in some patients, resistance to Ivosidenib can develop through various mechanisms. Understanding these resistance pathways is crucial for the development of subsequent therapeutic strategies.

  • Secondary Mutations in IDH1: Acquired mutations at the dimer interface of the IDH1 enzyme can prevent Ivosidenib from binding effectively.

  • Activation of Parallel Signaling Pathways: Upregulation of other oncogenic pathways, such as the receptor tyrosine kinase (RTK) pathway (e.g., through mutations in FLT3, RAS), can bypass the effects of IDH1 inhibition.

  • Clonal Evolution: The selection and expansion of pre-existing subclones that do not harbor the IDH1 mutation or have other resistance mechanisms.

Conclusion

This compound represents a significant advancement in the targeted therapy of IDH1-mutant cancers. Its mechanism of action, centered on the specific inhibition of the mutant IDH1 enzyme and the subsequent reduction of the oncometabolite 2-HG, leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of targeting mutant IDH1. Future research will likely focus on overcoming resistance mechanisms and exploring rational combination therapies to enhance the clinical benefit of Ivosidenib.

References

Stereospecificity of (R,S)-Ivosidenib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivosidenib, an orally administered small-molecule inhibitor of isocitrate dehydrogenase 1 (IDH1), has emerged as a targeted therapy for cancers harboring specific mutations in the IDH1 gene. This technical guide delves into the critical aspect of Ivosidenib's stereospecificity, providing a comprehensive overview of the differential activity between its (R) and (S) enantiomers. Through a detailed examination of its mechanism of action, this document elucidates how stereochemistry dictates the potent and selective inhibition of mutant IDH1 (mIDH1). This guide summarizes key quantitative data, outlines relevant experimental protocols for chiral separation and analysis, and visualizes the critical signaling pathways and experimental workflows.

Introduction: The Role of Ivosidenib in Cancer Therapy

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are frequently observed in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis.[3]

Ivosidenib (commercially known as Tibsovo®) is a first-in-class, potent, and selective inhibitor of mutated IDH1. By targeting the mutant enzyme, Ivosidenib effectively reduces the production of 2-HG, thereby restoring normal cellular differentiation and inhibiting cancer cell growth. Ivosidenib is specifically the (S)-enantiomer, also referred to as AG-120. The stereochemistry of Ivosidenib is crucial for its pharmacological activity, with the (S)-enantiomer being the active component.

Stereospecificity of Ivosidenib Enantiomers

Ivosidenib is a chiral molecule, existing as two enantiomers: (S)-Ivosidenib (AG-120) and (R)-Ivosidenib. The therapeutic efficacy of Ivosidenib is attributed exclusively to the (S)-enantiomer. The (R)-enantiomer is considered to be significantly less active. This stereospecificity is a critical aspect of its drug profile, highlighting the precise three-dimensional interaction required for effective inhibition of the mutant IDH1 enzyme.

Comparative Inhibitory Activity

The (S)-enantiomer of Ivosidenib (AG-120) is a potent inhibitor of various IDH1-R132 mutants. In contrast, the (R,S)-Ivosidenib mixture, which includes the (R)-enantiomer, is described as being less active, indicating the inferior inhibitory capacity of the (R)-enantiomer.

Table 1: Inhibitory Activity of (S)-Ivosidenib (AG-120) Against Mutant IDH1 Enzymes

Mutant IDH1 EnzymeIC50 (nM)
IDH1-R132H12
IDH1-R132C13
IDH1-R132G8
IDH1-R132L13
IDH1-R132S12

Data sourced from MedchemExpress Product Data Sheet.

Mechanism of Action: A Stereospecific Interaction

Ivosidenib functions as an allosteric inhibitor, binding to the dimer interface of the mutant IDH1 enzyme. This binding event induces a conformational change that prevents the enzyme from adopting the catalytically active conformation required for the reduction of α-KG to 2-HG. The stereochemistry of the (S)-enantiomer is optimal for fitting into this allosteric pocket and establishing the necessary molecular interactions to stabilize the inactive state of the enzyme.

Ivosidenib_Mechanism_of_Action Mechanism of Ivosidenib Action cluster_0 Mutant IDH1 Pathway cluster_1 Ivosidenib Intervention Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-type IDH1 2-HG (Oncometabolite) 2-HG (Oncometabolite) alpha-KG->2-HG (Oncometabolite) Mutant IDH1 Epigenetic Dysregulation & Blocked Differentiation Epigenetic Dysregulation & Blocked Differentiation 2-HG (Oncometabolite)->Epigenetic Dysregulation & Blocked Differentiation Oncogenesis Oncogenesis Epigenetic Dysregulation & Blocked Differentiation->Oncogenesis (S)-Ivosidenib (S)-Ivosidenib Mutant IDH1 Mutant IDH1 (S)-Ivosidenib->Mutant IDH1 Allosteric Inhibition

Mechanism of Ivosidenib in inhibiting the mutant IDH1 pathway.

Pharmacokinetics and Pharmacodynamics: The Profile of the Active Enantiomer

The pharmacokinetic and pharmacodynamic properties of Ivosidenib have been extensively studied for the clinically approved (S)-enantiomer.

Pharmacokinetics

Following oral administration, (S)-Ivosidenib is rapidly absorbed, with a long terminal half-life. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.

Table 2: Pharmacokinetic Parameters of (S)-Ivosidenib (500 mg QD)

ParameterValue
Tmax (median)~3 hours
Terminal Half-life (mean)72-138 hours
Accumulation Ratio (AUC)~1.9-fold
MetabolismPrimarily CYP3A4

Data compiled from clinical pharmacokinetic studies.

Comparative pharmacokinetic data for the (R)-enantiomer is not available, as its lack of significant biological activity has precluded its clinical development.

Pharmacodynamics

Administration of (S)-Ivosidenib leads to a dose-dependent reduction in plasma levels of 2-HG. Near-maximal suppression of 2-HG is observed with continued dosing, demonstrating effective target engagement.

Pharmacodynamic cascade following (S)-Ivosidenib administration.

Experimental Protocols

Chiral Synthesis of Ivosidenib

The synthesis of enantiomerically pure (S)-Ivosidenib is a critical step in its manufacturing. While various synthetic routes exist, a common strategy involves a multi-step process that establishes the required stereochemistry early on and carries it through to the final product. One published method involves an Ugi reaction to create a diastereomeric mixture, followed by a crystallization and workup procedure to isolate the desired diastereomer with high chiral purity (>99.9%).

Chiral Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and analysis of Ivosidenib enantiomers. A chiral stationary phase (CSP) is employed to achieve resolution between the (R) and (S) enantiomers.

Illustrative Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for separating a wide range of chiral compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. The ratio of the solvents is optimized to achieve the best separation. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be used.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength where Ivosidenib exhibits strong absorbance is used to monitor the elution of the enantiomers.

Chiral_HPLC_Workflow Chiral HPLC Separation Workflow Racemic this compound Sample Racemic this compound Sample Inject into HPLC System Inject into HPLC System Racemic this compound Sample->Inject into HPLC System Chiral Stationary Phase Column Chiral Stationary Phase Column Inject into HPLC System->Chiral Stationary Phase Column HPLC System HPLC System Differential Interaction of Enantiomers Differential Interaction of Enantiomers Chiral Stationary Phase Column->Differential Interaction of Enantiomers Separation of (R) and (S) Enantiomers Separation of (R) and (S) Enantiomers Differential Interaction of Enantiomers->Separation of (R) and (S) Enantiomers Detection (UV) Detection (UV) Separation of (R) and (S) Enantiomers->Detection (UV) Chromatogram with Resolved Peaks Chromatogram with Resolved Peaks Detection (UV)->Chromatogram with Resolved Peaks

References

A Preclinical Comparative Analysis of (R,S)-Ivosidenib and S-Ivosidenib

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivosidenib (AG-120), the pure S-enantiomer, is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme, approved for the treatment of various cancers harboring susceptible IDH1 mutations. This technical guide provides a comprehensive overview of the preclinical data for S-Ivosidenib and discusses the available information regarding its racemic form, (R,S)-Ivosidenib. While direct comparative preclinical studies between the racemic mixture and the pure S-enantiomer are not extensively available in the public domain, the profound and well-documented activity of S-Ivosidenib has established it as the therapeutically relevant entity. This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the critical pathways and workflows involved in its preclinical evaluation.

Introduction: The Role of Mutant IDH1 in Oncology

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, specific point mutations, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG interferes with cellular differentiation and promotes tumorigenesis through epigenetic dysregulation.

Ivosidenib (S-Ivosidenib) is a first-in-class, orally available, small-molecule inhibitor that specifically targets the mutant IDH1 enzyme. Its development has been focused on the single S-enantiomer due to its demonstrated potent and selective inhibitory activity. Information regarding the preclinical profile of the racemic mixture, this compound, is limited. Available data from commercial suppliers suggests that the corresponding R-enantiomer is less active, implying that the therapeutic efficacy of the racemic mixture would be primarily, if not solely, attributable to the S-enantiomer.

Mechanism of Action of S-Ivosidenib

S-Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, thereby blocking the production of 2-HG. This reduction in oncometabolite levels leads to the reversal of epigenetic alterations, allowing for the differentiation of malignant cells. Preclinical studies have shown that treatment with S-Ivosidenib results in a significant decrease in 2-HG levels in both in vitro and in vivo models of IDH1-mutant cancers.

Ivosidenib_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Catalyzes WT_IDH1 Wild-Type IDH1 alpha_KG_mut α-Ketoglutarate two_HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->two_HG Neomorphic Activity Epigenetic_Dysregulation Epigenetic Dysregulation two_HG->Epigenetic_Dysregulation mIDH1 Mutant IDH1 Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Ivosidenib S-Ivosidenib Ivosidenib->mIDH1 Inhibits

Figure 1: S-Ivosidenib Mechanism of Action.

Preclinical Efficacy of S-Ivosidenib

In Vitro Studies

S-Ivosidenib has demonstrated potent and selective inhibition of various IDH1-R132 mutations in biochemical and cell-based assays.

Table 1: In Vitro Activity of S-Ivosidenib

Assay TypeModel SystemEndpointResultReference
Biochemical AssayRecombinant mIDH1 (R132H/R132C)IC₅₀~10-12 nM
Cell-Based AssayHT1080 (IDH1-R132C)2-HG InhibitionPotent reduction of intracellular 2-HG
Cell-Based AssayTF-1 (IDH1-R132H)Cell DifferentiationRestoration of erythropoietin-induced differentiation
Ex Vivo AssayPrimary human AML blasts (IDH1-R132H/C)2-HG Inhibition & DifferentiationSignificant reduction in 2-HG and induction of myeloid differentiation
In Vivo Studies

The anti-tumor activity of S-Ivosidenib has been confirmed in various preclinical xenograft models of IDH1-mutant cancers.

Table 2: In Vivo Efficacy of S-Ivosidenib

Animal ModelTumor TypeDosingKey FindingsReference
Nude BALB/c miceHT1080 (fibrosarcoma) xenograft50 or 150 mg/kg single oral doseDose-dependent reduction in tumor 2-HG levels
Xenograft mouse modelIDH1-mutant AML150 mg/kg twice dailyReduction in R-2-HG levels
Xenograft mouse modelAdvanced chondrosarcomaNot specifiedDurable disease control
Orthotopic brain tumor modelIDH1-mutant gliomaNot specifiedSuppression of tumoral 2-HG production

Preclinical Pharmacokinetics of S-Ivosidenib

S-Ivosidenib exhibits favorable pharmacokinetic properties in multiple preclinical species, supporting its oral administration.

Table 3: Pharmacokinetic Parameters of S-Ivosidenib in Preclinical Species

SpeciesAdministrationT½ (half-life)ClearanceKey CharacteristicsReference
RatSingle oral dose5.3 - 18.5 hoursLowWell absorbed, moderate to long half-life
DogSingle oral dose5.3 - 18.5 hoursLowWell absorbed, moderate to long half-life
MonkeySingle oral dose5.3 - 18.5 hoursLowWell absorbed, moderate to long half-life
MouseOralNot specifiedNot specifiedHigh cell permeability, substrate for P-glycoprotein

Experimental Protocols

In Vitro 2-HG Inhibition Assay
  • Cell Lines: HT1080 (harboring IDH1-R132C mutation) or other suitable IDH1-mutant cell lines.

  • Treatment: Cells are seeded in appropriate culture plates and treated with a dose-range of S-Ivosidenib or vehicle control (e.g., DMSO).

  • 2-HG Extraction: After a defined incubation period (e.g., 48-72 hours), intracellular metabolites are extracted using a suitable solvent (e.g., methanol/water).

  • Quantification: 2-HG levels are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of 2-HG inhibition against the log of the compound concentration.

In_Vitro_2HG_Inhibition_Workflow start Start cell_seeding Seed IDH1-mutant cells in plates start->cell_seeding treatment Treat with S-Ivosidenib (dose-range) and vehicle cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation extraction Extract intracellular metabolites incubation->extraction quantification Quantify 2-HG by LC-MS/MS extraction->quantification analysis Calculate IC50 values quantification->analysis end End analysis->end

Figure 2: In Vitro 2-HG Inhibition Assay Workflow.

In Vivo Xenograft Model Efficacy Study
  • Animal Model: Immunocompromised mice (e.g., nude BALB/c) are subcutaneously inoculated with a suspension of IDH1-mutant cancer cells (e.g., HT1080).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives S-Ivosidenib orally at specified doses and schedules. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors are harvested for the analysis of 2-HG levels by LC-MS/MS.

  • Efficacy Endpoints: Primary endpoints typically include tumor growth inhibition and reduction in tumor 2-HG levels.

Discussion and Conclusion

The preclinical data for S-Ivosidenib robustly supports its mechanism of action as a potent and selective inhibitor of mutant IDH1. The consistent findings across a range of in vitro and in vivo models demonstrate its ability to reduce the oncometabolite 2-HG, induce cellular differentiation, and inhibit tumor growth. The favorable pharmacokinetic profile of S-Ivosidenib further underscores its suitability as an oral therapeutic agent.

While a direct, comprehensive preclinical comparison with this compound is lacking in the published literature, the available information strongly suggests that the S-enantiomer is the pharmacologically active component. The development and clinical success of S-Ivosidenib highlight the importance of stereochemistry in drug design and the value of pursuing single-enantiomer therapeutics to maximize potency and selectivity. Future research could further elucidate the specific contributions, or lack thereof, of the R-enantiomer to the overall pharmacological profile of the racemic mixture.

For drug development professionals, the preclinical package for S-Ivosidenib serves as a benchmark for the development of targeted therapies against metabolic enzymes in oncology. The detailed methodologies and clear pharmacodynamic readouts, such as 2-HG levels, have been instrumental in its successful translation to the clinic.

References

Chiral Separation and Analysis of Ivosidenib Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivosidenib is a potent, selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme mutant, a key driver in several cancers. As a chiral molecule, the differential pharmacological and toxicological profiles of its enantiomers necessitate robust analytical methods for their separation and quantification. This technical guide provides a comprehensive overview of the methodologies for the chiral separation and analysis of Ivosidenib enantiomers. It includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), alongside a summary of quantitative data. Furthermore, this guide illustrates the mechanism of action of Ivosidenib through a detailed signaling pathway diagram.

Introduction

Ivosidenib (formerly AG-120) is an oral, targeted therapy approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring a susceptible IDH1 mutation. The presence of a stereocenter in the Ivosidenib molecule gives rise to two enantiomers. It is well-established that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic, pharmacokinetic, and toxicological properties. Therefore, the ability to separate and analyze these enantiomers is critical for drug development, quality control, and clinical monitoring.

This guide details the core principles and practical aspects of chiral separation of Ivosidenib enantiomers, focusing on HPLC and SFC techniques, which are widely employed for their efficiency and resolution capabilities in chiral analysis.

Mechanism of Action of Ivosidenib

Ivosidenib selectively targets and inhibits the mutant IDH1 enzyme. In normal cells, wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the IDH1 gene, commonly found in certain cancers, lead to a neomorphic enzymatic activity that converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, ultimately promoting oncogenesis.[1]

Ivosidenib binds to the mutant IDH1 enzyme, inhibiting its activity and thereby reducing the production of 2-HG. This leads to the restoration of normal cellular differentiation processes.[1] Downstream signaling pathways affected by Ivosidenib's action include the Notch and PI3K/AKT pathways.

Ivosidenib_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Signaling Cascades Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 Catalyzes alpha_KG α-Ketoglutarate (α-KG) Mutant_IDH1 Mutant IDH1 alpha_KG->Mutant_IDH1 Neomorphic Activity two_HG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) Notch_Pathway Notch Signaling Pathway two_HG->Notch_Pathway Dysregulates PI3K_AKT_Pathway PI3K/AKT Signaling Pathway two_HG->PI3K_AKT_Pathway Dysregulates Cell_Differentiation Inhibition of Cell Differentiation two_HG->Cell_Differentiation Oncogenesis Promotion of Oncogenesis Notch_Pathway->Oncogenesis PI3K_AKT_Pathway->Oncogenesis WT_IDH1->alpha_KG Mutant_IDH1->two_HG Ivosidenib Ivosidenib Ivosidenib->Mutant_IDH1 Inhibits

Ivosidenib's Mechanism of Action

Chiral Separation Methodologies

The separation of Ivosidenib enantiomers can be effectively achieved using polysaccharide-based chiral stationary phases (CSPs) in both HPLC and SFC. Columns such as CHIRALPAK® IA, IB, and IC have demonstrated broad applicability for the resolution of a wide range of chiral compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for chiral separations. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal resolution.

This protocol is a representative method based on common practices for separating similar chiral compounds on polysaccharide-based CSPs.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm I.D.

  • Mobile Phase: A mixture of n-hexane and ethanol. A typical starting composition for method development would be 80:20 (v/v). The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic Ivosidenib standard in the mobile phase to a concentration of 1 mg/mL.

HPLC_Workflow Sample_Prep Sample Preparation (Racemic Ivosidenib in Mobile Phase) HPLC_System HPLC System Sample_Prep->HPLC_System Injection Injection (10 µL) HPLC_System->Injection CSP_Column Chiral Stationary Phase (CHIRALPAK® IB) Injection->CSP_Column Separation Enantiomeric Separation CSP_Column->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Retention Time, Resolution) Detection->Data_Analysis

Chiral HPLC Experimental Workflow
Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

This protocol outlines a general approach for the chiral SFC separation of Ivosidenib enantiomers.

  • Instrumentation: An analytical SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator, coupled with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm I.D.

  • Mobile Phase: Supercritical CO₂ and an alcohol modifier (e.g., methanol or ethanol). A common starting gradient is 5% to 40% modifier over 10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic Ivosidenib standard in the modifier solvent to a concentration of 1 mg/mL.

References

In vitro characterization of (R,S)-Ivosidenib's biological activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Biological Activity of Ivosidenib

Abstract

Ivosidenib (AG-120) is a first-in-class, orally available, small-molecule inhibitor of a mutated form of the isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in IDH1, particularly at the R132 residue, confer a neomorphic gain-of-function activity that leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to the pathogenesis of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][4] Ivosidenib selectively targets and inhibits mutant IDH1, leading to a significant reduction in 2-HG levels, which in turn restores normal cellular differentiation.[5] This technical guide provides a comprehensive overview of the in vitro biological characterization of Ivosidenib, including its mechanism of action, quantitative activity, and the experimental protocols used for its evaluation. It is important to note that Ivosidenib is the active (S)-enantiomer. The racemic mixture, (R,S)-Ivosidenib, contains the less active (R)-enantiomer and consequently exhibits weaker overall activity. The data presented herein pertains to the active Ivosidenib molecule.

Mechanism of Action

The core mechanism of Ivosidenib revolves around the specific inhibition of mutant IDH1 enzymes.

  • Normal IDH1 Function: In healthy cells, the wild-type (WT) IDH1 enzyme, located in the cytoplasm and peroxisomes, catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), producing NADPH in the process.

  • Mutant IDH1 Neomorphic Activity: Somatic point mutations in the IDH1 gene, most commonly affecting the arginine 132 (R132) residue, alter the enzyme's function. Instead of converting isocitrate to α-KG, the mutant IDH1 enzyme gains a new function: it reduces α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

  • Oncogenic Role of 2-HG: The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone lysine demethylases. This leads to widespread DNA and histone hypermethylation, resulting in epigenetic dysregulation that blocks normal cellular differentiation and promotes oncogenesis.

  • Ivosidenib's Inhibitory Action: Ivosidenib is a potent and selective, reversible inhibitor that binds to the mutant IDH1 enzyme. This inhibition blocks the conversion of α-KG to 2-HG, leading to a rapid decrease in intracellular oncometabolite levels. The reduction of 2-HG reverses the epigenetic block, allowing for the differentiation of malignant cells into mature, functional cells.

Ivosidenib_Mechanism_of_Action cluster_normal Normal Cell (Wild-Type IDH1) cluster_mutant Cancer Cell (Mutant IDH1) Isocitrate_WT Isocitrate IDH1_WT WT-IDH1 Isocitrate_WT->IDH1_WT aKG_WT α-Ketoglutarate Cellular Metabolism Cellular Metabolism aKG_WT->Cellular Metabolism IDH1_WT->aKG_WT aKG_Mut α-Ketoglutarate IDH1_Mut Mutant-IDH1 (e.g., R132H) aKG_Mut->IDH1_Mut Onco_2HG Oncometabolite (2-Hydroxyglutarate) IDH1_Mut->Onco_2HG Neomorphic Activity Epigenetic Epigenetic Dysregulation (DNA/Histone Hypermethylation) Onco_2HG->Epigenetic Block Differentiation Block Epigenetic->Block Proliferation Tumor Cell Proliferation Block->Proliferation Ivosidenib Ivosidenib Ivosidenib->IDH1_Mut Inhibition Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Mutant IDH1 Enzyme - Ivosidenib (Serial Dilutions) - α-KG and NADPH start->prep_reagents incubation Pre-incubate Enzyme with Ivosidenib prep_reagents->incubation initiate Initiate Reaction: Add α-KG and NADPH incubation->initiate measure Monitor NADPH Absorbance (340 nm) Over Time initiate->measure analyze Calculate Reaction Rates and Plot Dose-Response Curve measure->analyze end Determine IC₅₀ Value analyze->end Cellular_2HG_Workflow start Start seed_cells Seed IDH1-Mutant Cells in Multi-Well Plates start->seed_cells treat_cells Treat Cells with Serial Dilutions of Ivosidenib seed_cells->treat_cells incubate Incubate for 48-72 Hours treat_cells->incubate extract Perform Metabolite Extraction (e.g., 80% Methanol) incubate->extract analyze Quantify 2-HG Levels via LC-MS/MS extract->analyze end Calculate IC₅₀ for 2-HG Reduction analyze->end

References

The Impact of (R,S)-Ivosidenib on 2-Hydroxyglutarate Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of (R,S)-Ivosidenib, a targeted inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), and its profound impact on the production of the oncometabolite 2-hydroxyglutarate (2-HG). This document provides a comprehensive overview of the signaling pathways involved, quantitative data from clinical and preclinical studies, and detailed experimental protocols relevant to the study of Ivosidenib and 2-HG.

Introduction: The Role of Mutant IDH1 in Cancer

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (αKG).[1][2] However, somatic point mutations in the IDH1 gene, most commonly at the R132 residue, are frequently observed in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][4][5] These mutations confer a neomorphic enzymatic activity, causing the mutant IDH1 protein to convert αKG to the oncometabolite (R)-2-hydroxyglutarate (2-HG). The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis by blocking cellular differentiation.

This compound (AG-120) is a first-in-class, oral, small-molecule inhibitor that selectively targets the mutant IDH1 enzyme. By inhibiting the production of 2-HG, Ivosidenib aims to restore normal cellular differentiation and induce a therapeutic response in patients with IDH1-mutated cancers.

Quantitative Data on the Efficacy and 2-HG Reduction by Ivosidenib

The clinical development of Ivosidenib has demonstrated its efficacy in treating patients with IDH1-mutated cancers, accompanied by a significant reduction in 2-HG levels.

Table 1: Efficacy of Ivosidenib in Acute Myeloid Leukemia (AML) with IDH1 Mutation
Clinical Trial/StudyPatient PopulationTreatment RegimenOverall Response Rate (ORR)Complete Remission (CR) RateMedian Overall Survival (OS)Citation(s)
Phase 1 (NCT02074839)Relapsed/Refractory AMLIvosidenib 500 mg QD41.6%21.6%8.8 months
AGILE (Phase 3)Newly Diagnosed AML (unfit for intensive chemo)Ivosidenib + Azacitidine47.1%38.0%24.0 months
AGILE (Phase 3)Newly Diagnosed AML (unfit for intensive chemo)Placebo + Azacitidine14.9%10.8%7.9 months
Table 2: Efficacy of Ivosidenib in Cholangiocarcinoma with IDH1 Mutation
Clinical Trial/StudyPatient PopulationTreatment RegimenMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)Citation(s)
Phase 1 (NCT02073994)Advanced CholangiocarcinomaIvosidenib 500 mg QD3.8 months13.8 months5%
ClarIDHy (Phase 3)Previously Treated Advanced CholangiocarcinomaIvosidenib 500 mg QD2.7 months10.8 months2%
ClarIDHy (Phase 3)Previously Treated Advanced CholangiocarcinomaPlacebo1.4 months9.7 months (unadjusted)0%
Table 3: Impact of Ivosidenib on 2-Hydroxyglutarate (2-HG) Levels
Study PopulationSample TypeIvosidenib DoseMean/Maximum 2-HG ReductionKey FindingsCitation(s)
mIDH1-R132H/C AML patient samples (ex vivo)Intracellular0.5 µM96%Significant reduction at the lowest tested dose.
mIDH1-R132H/C AML patient samples (ex vivo)Intracellular1 µM98.6%Dose-dependent reduction.
mIDH1-R132H/C AML patient samples (ex vivo)Intracellular5 µM99.7%Near-complete suppression of 2-HG.
HT1080 xenograft miceTumor50 mg/kg92.0%Rapid and profound 2-HG lowering.
HT1080 xenograft miceTumor150 mg/kg95.2%Maximum inhibition achieved at ~12 hours post-dose.
Patients with advanced solid tumorsPlasma≥500 mg QDUp to 98%Substantial reduction to levels seen in healthy subjects.
Patients with cholangiocarcinomaPlasma500 mg QD88% (mean)Persistent 2-HG inhibition with continuous treatment.

Signaling Pathways and Mechanism of Action

The core mechanism of Ivosidenib revolves around its ability to selectively inhibit the neomorphic activity of the mutant IDH1 enzyme.

Diagram 1: Signaling Pathway of Mutant IDH1 and Ivosidenib's Mechanism of Action

Mutant_IDH1_Pathway cluster_wildtype Wild-Type IDH1 Function cluster_mutant Mutant IDH1 Neomorphic Activity cluster_inhibition Ivosidenib Mechanism of Action Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 NADP+ alpha_KG_wt α-Ketoglutarate Normal Cellular\nMetabolism & Epigenetics Normal Cellular Metabolism & Epigenetics alpha_KG_wt->Normal Cellular\nMetabolism & Epigenetics wtIDH1->alpha_KG_wt NADPH alpha_KG_mut α-Ketoglutarate mutIDH1 Mutant IDH1 alpha_KG_mut->mutIDH1 NADPH Two_HG (R)-2-Hydroxyglutarate (2-HG) Oncogenesis\n(Blocked Differentiation,\nEpigenetic Dysregulation) Oncogenesis (Blocked Differentiation, Epigenetic Dysregulation) Two_HG->Oncogenesis\n(Blocked Differentiation,\nEpigenetic Dysregulation) mutIDH1->Two_HG NADP+ Ivosidenib This compound Ivosidenib->mutIDH1 Inhibition

Caption: Mutant IDH1 pathway and Ivosidenib's inhibitory action.

Experimental Protocols

Protocol 1: Measurement of 2-Hydroxyglutarate (2-HG) Levels

Principle: The quantification of 2-HG in biological samples is critical for assessing the pharmacodynamic effects of Ivosidenib. This can be achieved through mass spectrometry or enzymatic assays.

A. Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • For cells or tissues, perform a metabolite extraction using a suitable solvent system (e.g., 80% methanol).

    • For plasma or serum, perform a protein precipitation step (e.g., with methanol or acetonitrile).

    • Centrifuge to pellet debris and collect the supernatant.

  • Derivatization (for GC-MS):

    • Dry the extracted metabolites under nitrogen.

    • Derivatize the samples to increase volatility and thermal stability (e.g., using silylation reagents).

  • Chromatographic Separation:

    • Inject the prepared sample into the GC or LC system to separate metabolites based on their physicochemical properties.

  • Mass Spectrometry Detection:

    • The separated metabolites are ionized and detected by the mass spectrometer.

    • Quantification is achieved by comparing the signal intensity of 2-HG in the sample to that of a known concentration of an isotopically labeled internal standard.

B. Enzymatic Assay

  • Principle: This assay relies on the oxidation of D-2-HG to α-KG by the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH), which is coupled to the reduction of a probe that can be measured colorimetrically or fluorometrically.

  • Procedure:

    • Prepare cell or tissue lysates, or use serum/plasma samples. Deproteinize the samples.

    • Prepare a standard curve using known concentrations of D-2-HG.

    • Add the D2HGDH enzyme and substrate mix to the samples and standards.

    • Incubate at 37°C for a specified time (e.g., 60 minutes), protected from light.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the 2-HG concentration in the samples by interpolating from the standard curve.

Diagram 2: Experimental Workflow for 2-HG Measurement (Enzymatic Assay)

Experimental_Workflow_2HG start Start: Biological Sample (Cells, Tissue, Plasma) sample_prep Sample Preparation (Lysis/Deproteinization) start->sample_prep add_reagents Add D2HGDH Enzyme and Substrate Mix sample_prep->add_reagents std_curve Prepare D-2-HG Standard Curve std_curve->add_reagents incubation Incubate at 37°C add_reagents->incubation measurement Measure Absorbance/ Fluorescence incubation->measurement analysis Data Analysis: Calculate 2-HG Concentration measurement->analysis end End: Quantified 2-HG Levels analysis->end

Caption: Workflow for enzymatic measurement of 2-HG.

Protocol 2: Detection of IDH1 Mutations

Principle: Accurate detection of IDH1 mutations is essential for identifying patients who may benefit from Ivosidenib therapy.

A. DNA Sequencing

  • DNA Extraction: Extract genomic DNA from tumor tissue or circulating tumor DNA from plasma.

  • PCR Amplification: Amplify the region of the IDH1 gene containing the hotspot mutation at codon 132 using specific primers.

  • Sanger Sequencing:

    • Sequence the PCR product.

    • Analyze the sequencing chromatogram to identify any nucleotide changes corresponding to known IDH1 mutations.

  • Next-Generation Sequencing (NGS):

    • Prepare a sequencing library from the extracted DNA.

    • Sequence the library on an NGS platform.

    • Analyze the sequencing data to identify IDH1 mutations with high sensitivity.

B. Immunohistochemistry (IHC)

  • Principle: This method uses a monoclonal antibody that specifically recognizes the most common IDH1-R132H mutant protein.

  • Procedure:

    • Prepare formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

    • Perform antigen retrieval to expose the epitope.

    • Incubate the sections with the primary antibody against IDH1-R132H.

    • Add a secondary antibody conjugated to an enzyme.

    • Add a chromogenic substrate to visualize the antibody-antigen complex.

    • A positive result is indicated by cytoplasmic staining of tumor cells.

    • Note: This method only detects the R132H mutation. Other rare IDH1 mutations will not be detected and require sequencing-based methods.

Logical Relationship of Ivosidenib Treatment and Clinical Outcomes

The therapeutic effect of Ivosidenib is a direct consequence of its targeted inhibition of mutant IDH1 and the subsequent reduction of the oncometabolite 2-HG.

Diagram 3: Logical Relationship of Ivosidenib Treatment and Clinical Outcomes

Logical_Relationship start Patient with IDH1-Mutated Cancer treatment Administration of This compound start->treatment inhibition Inhibition of Mutant IDH1 Enzyme treatment->inhibition reduction Reduction of (R)-2-Hydroxyglutarate (2-HG) inhibition->reduction restoration Restoration of Cellular Differentiation reduction->restoration response Clinical Response (e.g., CR, PFS, OS) restoration->response end Improved Patient Outcome response->end

Caption: Causal chain from Ivosidenib treatment to clinical outcome.

Conclusion

This compound represents a significant advancement in precision medicine for cancers harboring IDH1 mutations. Its targeted mechanism of action, leading to a dramatic reduction in the oncometabolite 2-HG, has translated into meaningful clinical benefits for patients with AML and cholangiocarcinoma. The continued study of Ivosidenib and the downstream effects of 2-HG reduction will undoubtedly provide further insights into the biology of IDH1-mutated cancers and may open new avenues for therapeutic intervention. This technical guide provides a foundational resource for professionals engaged in the research and development of targeted cancer therapies.

References

Exploring the Metabolic Consequences of (R,S)-Ivosidenib Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical metabolic vulnerability in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma. These mutations confer a new enzymatic function, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), which drives oncogenesis by disrupting cellular metabolism and epigenetics. Ivosidenib is a potent, targeted, small-molecule inhibitor of the mutant IDH1 (mIDH1) enzyme. This technical guide provides an in-depth exploration of the metabolic consequences of Ivosidenib treatment, detailing its mechanism of action, its effects on key metabolic pathways, and the clinical ramifications. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and pathway visualizations to facilitate a comprehensive understanding of this targeted therapy. While the approved drug is a specific enantiomer, this guide addresses (R,S)-Ivosidenib, noting that the (R,S) form is a less active version of the therapeutic agent.[1]

The Role of IDH1 in Metabolism and Oncology

Function of Wild-Type IDH1

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, primarily located in the cytoplasm and peroxisomes.[2] In its normal, wild-type state, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle.[3][4] This reaction also produces NADPH, which is vital for regulating the cellular redox status.[4]

Neomorphic Activity of Mutant IDH1 (mIDH1)

Somatic point mutations in the IDH1 gene, most commonly at the R132 residue in the enzyme's active site, are frequently found in various cancers. These mutations result in a loss of the enzyme's normal catalytic activity and the gain of a new, or neomorphic, function. Instead of converting isocitrate to α-KG, the mutant IDH1 enzyme catalyzes the NADPH-dependent reduction of α-KG to (R)-2-hydroxyglutarate (R-2-HG).

The Oncogenic Role of (R)-2-Hydroxyglutarate (2-HG)

The product of the mIDH1 reaction, R-2-HG, is considered an oncometabolite. In healthy cells, 2-HG is present at very low levels, but in tumors with IDH1 mutations, it can accumulate to high millimolar concentrations. Due to its structural similarity to α-KG, 2-HG acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, including histone and DNA demethylases (like TET2). This inhibition leads to widespread epigenetic dysregulation, a block in cellular differentiation, and the promotion of cancer cell growth and survival.

This compound: Mechanism of Action

Targeting the Mutant IDH1 Enzyme

Ivosidenib is an oral, targeted inhibitor designed to selectively bind to and inhibit the mutant form of the IDH1 enzyme. It demonstrates significantly higher potency against mIDH1 compared to its wild-type counterpart, which minimizes the disruption of normal metabolic functions in non-cancerous cells. By inhibiting the neomorphic activity of mIDH1, Ivosidenib directly blocks the production of the oncometabolite 2-HG.

Reversal of 2-HG-Mediated Effects

The primary metabolic consequence of Ivosidenib treatment is a significant, dose-dependent reduction in 2-HG levels in both tumors and plasma. This decrease in 2-HG relieves the competitive inhibition of α-KG-dependent dioxygenases. The restoration of these enzymes' functions helps to reverse the epigenetic alterations and re-establish normal cellular differentiation processes, thereby controlling the proliferation of cancer cells.

cluster_0 Wild-Type IDH1 Pathway cluster_1 Mutant IDH1 Pathway (Oncogenic) cluster_2 Ivosidenib Intervention Isocitrate Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate->IDH1_wt aKG_wt α-Ketoglutarate (α-KG) IDH1_wt->aKG_wt Normal Metabolism aKG_mut α-Ketoglutarate (α-KG) IDH1_mut Mutant IDH1 (e.g., R132H) aKG_mut->IDH1_mut TwoHG (R)-2-Hydroxyglutarate (2-HG Oncometabolite) Epigenetic Epigenetic Dysregulation (Block in Differentiation) TwoHG->Epigenetic Inhibits α-KG-dependent dioxygenases IDH1_mut->TwoHG Neomorphic Activity Ivosidenib Ivosidenib Ivosidenib->IDH1_mut Inhibits

Caption: Mechanism of Ivosidenib action on the mutant IDH1 pathway.

Core Metabolic and Pharmacokinetic Consequences

Primary Pharmacodynamic Effect: Reduction of 2-HG

The central pharmacodynamic effect of Ivosidenib is the robust and sustained inhibition of 2-HG production in patients with mIDH1-mutant cancers. Clinical studies have demonstrated that treatment with 500 mg of Ivosidenib once daily can reduce plasma 2-HG levels by up to 98%, often restoring them to the levels observed in healthy individuals. This reduction serves as a key biomarker for target engagement and therapeutic activity.

Pharmacokinetics and Metabolism of Ivosidenib

Ivosidenib is administered orally and is readily absorbed, with a long terminal half-life that supports once-daily dosing. The drug is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with oxidative metabolism being the major elimination pathway. While thirteen metabolites have been identified in excreta, unchanged Ivosidenib is the only circulating species detected in plasma, indicating that the parent drug is responsible for the therapeutic effect. Elimination occurs predominantly through fecal excretion.

Table 1: Pharmacokinetic Parameters of Ivosidenib (500 mg Single Dose) in Healthy Subjects

Parameter Mean Value Unit
Tmax (Median Time to Max Concentration) 4 hours
Cmax (Maximum Plasma Concentration) 4530 ng/mL
AUC0-inf (Total Drug Exposure) 338000 ng·h/mL
t1/2 (Plasma Half-life) 53.4 hours

Data sourced from a study in healthy male subjects.

Table 2: Pharmacodynamic Response to Ivosidenib in Patients with Solid Tumors

Tumor Type Dosage Maximum Plasma 2-HG Reduction (%)
Cholangiocarcinoma 500 mg QD up to 98%
Chondrosarcoma 500 mg QD up to 98%

Data reflects response after multiple doses.

Clinical Manifestations and Other Consequences

Induction of Cellular Differentiation

A significant clinical consequence of Ivosidenib treatment, particularly in AML, is the induction of myeloid cell differentiation. By lowering 2-HG levels, the block on hematopoietic differentiation is released, allowing leukemic blasts to mature into normal functioning myeloid cells.

Adverse Events with Metabolic Relevance

The profound biological changes induced by Ivosidenib can lead to specific adverse events.

  • Differentiation Syndrome: This is a serious and common side effect where the rapid proliferation and differentiation of myeloid cells can cause symptoms like fever, respiratory distress, pulmonary infiltrates, and edema. It was reported in 19% of patients in clinical trials.

  • QTc Prolongation: Ivosidenib can affect the heart's electrical cycle, leading to a prolonged QT interval, which is a risk factor for serious cardiac arrhythmias. This was observed in 26% of patients.

  • Tumor Lysis Syndrome: As cancer cells are eliminated, they can release their contents into the bloodstream, potentially leading to metabolic disturbances. This was seen in 8% of patients.

Table 3: Common Adverse Reactions (≥20%) with Ivosidenib Monotherapy

Adverse Reaction Frequency (%)
Hemoglobin decreased 60
Fatigue 43
Arthralgia (Joint Pain) 39
Calcium decreased 39
Sodium decreased 39
Leukocytosis 38
Diarrhea 37
Magnesium decreased 36
Edema 34
Nausea 33
Dyspnea (Shortness of Breath) 32
Uric acid increased 32

Data sourced from clinical trial safety summaries.

Key Experimental Protocols and Methodologies

Quantification of 2-Hydroxyglutarate (2-HG)

The primary method for quantifying 2-HG levels in patient samples (plasma, urine, or tumor tissue) is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protocol Outline:

    • Sample Preparation: Plasma samples are deproteinized, typically using a protein precipitation agent like acetonitrile or methanol. Tissue samples are homogenized and extracted.

    • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, often using a reverse-phase or chiral column to separate 2-HG from other metabolites.

    • Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. 2-HG is ionized (e.g., by electrospray ionization) and detected using multiple reaction monitoring (MRM) for high sensitivity and specificity.

    • Quantification: The concentration of 2-HG is determined by comparing its signal to that of a stable isotope-labeled internal standard.

Pharmacokinetic (PK) Analysis of Ivosidenib

The concentration of Ivosidenib in plasma is also determined using a validated LC-MS/MS assay. The protocol is similar to that for 2-HG, involving protein precipitation, chromatographic separation, and mass spectrometric detection to accurately measure drug levels over time.

In Vitro and In Vivo Models for Efficacy Assessment
  • In Vitro Cell-Based Assays: Cancer cell lines harboring endogenous or engineered IDH1 mutations are used to assess the metabolic effects of Ivosidenib. Key endpoints include the measurement of intracellular 2-HG levels (via LC-MS/MS) and the evaluation of differentiation markers using techniques like flow cytometry or western blotting.

  • In Vivo Xenograft Models: Immunocompromised mice are implanted with mIDH1-mutant human tumor cells to create a xenograft model. These models are essential for evaluating the relationship between Ivosidenib dose, drug exposure (PK), and 2-HG reduction in tumors (PD), as well as assessing anti-tumor efficacy.

start Patient Screening idh1_test IDH1 Mutation Test (Sanger Sequencing) start->idh1_test enroll Enroll IDH1-Mutant Patient Cohort idh1_test->enroll treatment Administer Ivosidenib (e.g., 500 mg QD) enroll->treatment sampling Collect Samples (Plasma, Tumor Biopsy) treatment->sampling At specified timepoints response Clinical Response Evaluation treatment->response After treatment cycles analysis Sample Analysis sampling->analysis pk_pd PK Analysis: Ivosidenib Levels (LC-MS/MS) analysis->pk_pd twohg PD Analysis: 2-HG Levels (LC-MS/MS) analysis->twohg

Caption: Workflow for clinical assessment of Ivosidenib's metabolic effects.

Conclusion and Future Directions

This compound treatment fundamentally reshapes the metabolic landscape of IDH1-mutant cancers by targeting the core oncogenic driver: the production of 2-HG. Its primary metabolic consequence—the dramatic reduction of this oncometabolite—triggers a cascade of downstream effects, including the reversal of epigenetic dysregulation and the induction of cellular differentiation. The success of Ivosidenib validates the therapeutic strategy of targeting aberrant metabolic pathways in cancer. Future research will likely focus on overcoming resistance mechanisms, such as isoform switching to mutant IDH2, and exploring rational combination therapies that may enhance the efficacy of Ivosidenib by targeting complementary metabolic vulnerabilities in cancer cells.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Purification of (R,S)-Ivosidenib for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the synthesis and purification of racemic Ivosidenib, referred to as (R,S)-Ivosidenib, for research applications. The protocols are based on established chemical principles and published synthetic routes, adapted for a laboratory setting.

Introduction

Ivosidenib is a potent and selective small-molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Mutations in the IDH1 gene lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in the development and progression of certain cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma.[1][2][3] Ivosidenib specifically targets the mutant IDH1 protein, inhibiting the production of 2-HG and thereby promoting the differentiation of cancer cells. For research purposes, access to a reliable source of Ivosidenib is essential. This document outlines a synthetic and purification strategy to obtain this compound.

Signaling Pathway of Ivosidenib

Ivosidenib acts by inhibiting the mutated IDH1 enzyme, which is a key driver in certain cancers. Normally, IDH1 converts isocitrate to α-ketoglutarate (α-KG). However, a mutated IDH1 enzyme gains a new function, converting α-KG into the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, leading to impaired cellular differentiation and promoting tumor growth. Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, which reduces 2-HG levels and allows for normal cellular differentiation to resume.

G cluster_normal Normal Cell Metabolism cluster_mutant Mutant IDH1 Pathway cluster_treatment Ivosidenib Intervention Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Wild-Type IDH1 Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut Wild-Type IDH1 TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Mutant IDH1 (mIDH1) Differentiation_Block Impaired Cellular Differentiation TwoHG->Differentiation_Block Ivosidenib Ivosidenib mIDH1_node Mutant IDH1 Ivosidenib->mIDH1_node Inhibits Restored_Diff Restored Cellular Differentiation mIDH1_node->Restored_Diff Inhibition allows

Caption: Ivosidenib's mechanism of action.

Synthesis of this compound

The synthesis of Ivosidenib can be accomplished through a multi-step process featuring a key Ugi four-component reaction. This reaction generates a mixture of diastereomers, which is carried forward to the final product. The following workflow is adapted from a process developed by Teva Pharmaceuticals.

G cluster_synthesis Synthesis Workflow Amine Starting Amine Formamide Formamide Intermediate Amine->Formamide Ethyl formate, Et3N Isonitrile Isonitrile Intermediate Formamide->Isonitrile POCl3, Et3N Ugi_Product Ugi Reaction Product (Diastereomeric Mixture) Isonitrile->Ugi_Product Ugi Reaction: Imine, Acid Ivosidenib This compound Ugi_Product->Ivosidenib Buchwald-Hartwig Coupling

Caption: Synthesis workflow for this compound.
Protocol 1: Synthesis of the Ugi Product (Diastereomeric Mixture)

This protocol describes the formation of the core structure of Ivosidenib via a Ugi reaction.

Materials:

  • Starting Amine (e.g., (S)-1-(2-chlorophenyl)-N-((3,3-difluorocyclobutyl)carbamoyl)ethan-1-amine)

  • Ethyl formate

  • Triethylamine (Et3N)

  • Phosphorus oxychloride (POCl3)

  • 2,2,2-Trifluoroethanol

  • Aniline derivative (e.g., 5-fluoro-3-aminopyridine)

  • Aldehyde (e.g., 2-cyanobenzaldehyde)

  • Acid component (e.g., N-(tert-butoxycarbonyl)-L-proline)

  • Appropriate solvents (e.g., Dichloromethane, Toluene)

Procedure:

  • Formamide Formation: Dissolve the starting amine in a suitable solvent and treat with ethyl formate in the presence of triethylamine. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Isonitrile Formation: To the crude formamide, add triethylamine followed by the dropwise addition of phosphorus oxychloride at low temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until completion.

  • Imine Formation (in a separate flask): Condense the aniline derivative with the aldehyde in a suitable solvent.

  • Ugi Reaction: Dissolve the crude isonitrile in trifluoroethanol. Add the pre-formed imine and the acid component. Stir the reaction at room temperature for 24-48 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude Ugi product as a mixture of diastereomers.

Protocol 2: Buchwald-Hartwig Coupling to form this compound

Materials:

  • Ugi Product from Protocol 1

  • 2-chloroisonicotinonitrile

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate)

  • Solvent (e.g., 1,4-Dioxane)

Procedure:

  • To a reaction vessel, add the Ugi product, 2-chloroisonicotinonitrile, cesium carbonate, Pd2(dba)3, and Xantphos.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add degassed 1,4-dioxane and heat the mixture (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis is a mixture containing the desired this compound, diastereomers, and other impurities. Purification is crucial to obtain a product suitable for research. Column chromatography is a standard and effective method for this purpose.

G cluster_purification Purification Workflow Crude Crude this compound Column Silica Gel Column Chromatography Crude->Column Fractions Collect Fractions Column->Fractions Analysis TLC / HPLC Analysis Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Purification workflow for this compound.
Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio). Gradually increase the polarity of the mobile phase (gradient elution) to separate the components.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by thin-layer chromatography (TLC).

  • Analysis and Pooling: Identify the fractions containing the pure desired product using TLC or HPLC. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, LC-MS, and HPLC.

Data Summary

The following table summarizes typical quantitative data expected from the synthesis and purification of this compound.

ParameterUgi Reaction IntermediateFinal this compound (Post-Coupling)Final this compound (Post-Purification)
Yield 27 - 31%~91% (for coupling step)Variable (typically 60-80% recovery from chromatography)
Purity (HPLC) >99.9% (chiral purity of desired diastereomer)85 - 95%>98%
Appearance White to off-white solidBrownish residueWhite to off-white solid
Analytical Method HPLC, LC-MSHPLC, LC-MSHPLC, LC-MS, NMR

References

Application Notes and Protocols for (R,S)-Ivosidenib Cell-Based Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-Ivosidenib (AG-120) is a first-in-class, orally available small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme. Mutations in IDH1, most commonly at the R132 residue, lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetics.[1][2] Ivosidenib selectively targets these mutant IDH1 proteins, inhibiting the production of 2-HG and thereby promoting the differentiation of cancer cells.[2][3] While the primary mechanism of action is cytodifferentiation rather than direct cytotoxicity, assessing the impact of this compound on cell proliferation is a critical component of preclinical evaluation. These application notes provide detailed protocols for conducting cell-based proliferation assays to evaluate the effects of this compound on various cancer cell lines harboring IDH1 mutations.

Introduction

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) gene are prevalent in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, chondrosarcoma, and glioma.[1] These gain-of-function mutations enable the neomorphic enzymatic activity of converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which contributes to cancer development.

This compound is a potent and selective inhibitor of mIDH1. By binding to the mutant enzyme, it blocks the production of 2-HG, leading to the restoration of normal cellular differentiation processes. While this differentiation-inducing effect is the primary therapeutic mechanism, it is often accompanied by a cytostatic effect, making the assessment of cell proliferation a valuable endpoint for in vitro studies. This document outlines standardized protocols for assessing the anti-proliferative effects of this compound using common colorimetric and luminescent assays.

Signaling Pathway of Mutant IDH1 and Ivosidenib's Mechanism of Action

Mutant IDH1 enzymes homodimerize and catalyze the NADPH-dependent reduction of α-KG to 2-HG. The accumulation of 2-HG interferes with the function of numerous α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cell differentiation, thereby promoting tumorigenesis. This compound acts as an allosteric inhibitor, binding to the dimer interface of the mutant IDH1 enzyme. This binding event prevents the enzyme from adopting a catalytically active conformation, thus blocking the production of 2-HG. The subsequent reduction in intracellular 2-HG levels allows for the restoration of normal epigenetic regulation and the induction of cellular differentiation.

Ivosidenib_Mechanism cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell with Mutant IDH1 cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG WT IDH1 Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut WT IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG Mutant IDH1 Epigenetic Epigenetic Dysregulation Two_HG->Epigenetic Block Block in Cell Differentiation Epigenetic->Block Proliferation Tumor Growth & Proliferation Block->Proliferation Differentiation Cell Differentiation Block->Differentiation Restores Ivosidenib This compound Ivosidenib->aKG_mut Inhibits Reduced_Proliferation Reduced Proliferation Differentiation->Reduced_Proliferation

Figure 1. Mechanism of Mutant IDH1 and Ivosidenib Action.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values of Ivosidenib in various cancer cell lines. It is important to note that the primary effect of Ivosidenib is often cytostatic and differentiation-inducing, and direct cytotoxic effects leading to a reduction in cell proliferation may be observed over longer incubation periods.

Table 1: this compound IC50 Values for Cell Proliferation in Various Cancer Cell Lines

Cell LineCancer TypeIDH1 MutationAssayIncubation TimeIC50 (µM)Reference
HT-1080FibrosarcomaR132CSRB48 hours0.008
A549Non-Small Cell LungNot specified (WT)MTT72 hours49.90
SK-MES-1Non-Small Cell LungNot specified (WT)MTT72 hours60.54

Note: The effect on A549 and SK-MES-1 cells, which are IDH1 wild-type, suggests potential off-target effects or activity against wild-type IDH1 at higher concentrations.

Table 2: this compound IC50 Values for 2-HG Inhibition in Various Cancer Cell Lines

Cell LineCancer TypeIDH1 MutationIncubation TimeIC50 (nM)Reference
HT-1080FibrosarcomaR132CNot Specified7.5
U87-MG (overexpressing)GlioblastomaR132HNot Specified19
HCCC-9810CholangiocarcinomaR132SNot Specified12
COR-L105Lung CarcinomaR132CNot Specified15

Experimental Protocols

The following are detailed protocols for three common cell proliferation assays suitable for evaluating the effects of this compound. It is recommended to perform a pilot experiment to determine the optimal cell seeding density for each cell line to ensure that cells are in the logarithmic growth phase throughout the experiment.

General Workflow for Cell-Based Proliferation Assays

Assay_Workflow start Start seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h (cell attachment) seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 48-96 hours treat->incubate2 assay Perform Viability Assay (e.g., MTT, SRB, CellTiter-Glo) incubate2->assay read Read absorbance/ luminescence assay->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Figure 2. General Experimental Workflow for Proliferation Assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Materials:

  • This compound

  • Relevant cancer cell line (e.g., A549, SK-MES-1)

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 490-570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for A549) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting concentration is 100-200 µM, with 2-fold serial dilutions.

    • Remove the medium from the wells and add 100 µL of the Ivosidenib dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

Materials:

  • This compound

  • Relevant cancer cell line (e.g., HT-1080)

  • Complete culture medium

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM, pH 10.5)

  • Multichannel pipette

  • Microplate reader (absorbance at 510-540 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an optimal density (e.g., 2,000 cells/well for some standardized protocols) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and treat the cells as described in the MTT protocol.

    • Incubate for the desired duration (e.g., 48 hours for HT-1080).

  • Cell Fixation:

    • After incubation, gently add 50-100 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate the plate at 4°C for at least 1 hour.

  • Washing and Staining:

    • Remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid.

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization and Data Acquisition:

    • Add 100-200 µL of 10 mM Tris base solution to each well.

    • Shake the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm or 540 nm.

  • Data Analysis:

    • Analyze the data as described in the MTT protocol to determine the IC50 value.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

  • This compound

  • Relevant cancer cell line

  • Complete culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.

    • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

    • Transfer the buffer to the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate in 100 µL of complete culture medium. Include wells with medium only for background measurement.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Treat cells with serial dilutions of this compound as previously described.

    • Incubate for the desired time period.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.

Conclusion

The provided protocols offer standardized methods for assessing the in vitro anti-proliferative effects of this compound on cancer cell lines harboring IDH1 mutations. The choice of assay may depend on the specific cell line and laboratory equipment available. It is crucial to remember that the primary mechanism of Ivosidenib is the inhibition of 2-HG production and induction of cell differentiation, and its effects on proliferation may be more subtle or require longer incubation times compared to traditional cytotoxic agents. Careful optimization of experimental parameters, such as cell seeding density and drug incubation time, is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Measuring the Activity of (R,S)-Ivosidenib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-Ivosidenib is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3] Mutations in IDH1 are found in various cancers and lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1][3] Ivosidenib specifically targets these mutant IDH1 enzymes, leading to a reduction in 2-HG levels and subsequent induction of cancer cell differentiation. This document provides detailed protocols for assessing the in vitro activity of this compound in cancer cell lines harboring IDH1 mutations. The key assays described herein include the determination of cell viability, direct measurement of mutant IDH1 enzymatic activity, and quantification of intracellular 2-HG levels. These protocols are intended to guide researchers in the preclinical evaluation of Ivosidenib and similar targeted therapies.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma, somatic point mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic enzymatic activity. This mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting cancer development.

Ivosidenib (AG-120) is a small-molecule inhibitor that selectively targets the mutant form of IDH1. By inhibiting the production of 2-HG, Ivosidenib aims to restore normal cellular differentiation and inhibit tumor growth. It is crucial for researchers to have robust and reproducible methods to measure the activity of Ivosidenib in a laboratory setting. This application note details the necessary protocols to quantify the biological effects of this compound on cancer cell lines.

Mechanism of Action of Ivosidenib

Ivosidenib functions as an allosteric inhibitor of the mutant IDH1 enzyme. It binds to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This selective inhibition of the mutant IDH1 protein leads to a significant reduction in the levels of the oncometabolite 2-HG within the cancer cells. The decrease in 2-HG relieves the inhibition of α-KG-dependent dioxygenases, which in turn promotes the differentiation of the cancer cells.

Ivosidenib_Mechanism Mechanism of Action of Ivosidenib cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation cluster_2 Ivosidenib Treatment Wild-Type IDH1 Wild-Type IDH1 alpha-KG alpha-KG Wild-Type IDH1->alpha-KG Product Isocitrate Isocitrate Isocitrate->Wild-Type IDH1 Substrate Mutant IDH1 Mutant IDH1 2-HG 2-HG Mutant IDH1->2-HG Oncometabolite alpha-KG_mut alpha-KG alpha-KG_mut->Mutant IDH1 Substrate Blocked Differentiation Blocked Differentiation 2-HG->Blocked Differentiation Inhibits Ivosidenib Ivosidenib Mutant IDH1_treated Mutant IDH1 Ivosidenib->Mutant IDH1_treated Inhibits Reduced 2-HG Reduced 2-HG Mutant IDH1_treated->Reduced 2-HG Leads to Cell Differentiation Cell Differentiation Reduced 2-HG->Cell Differentiation Promotes

Caption: Ivosidenib's mechanism of action.

Experimental Protocols

To comprehensively assess the activity of this compound, a series of in vitro assays should be performed. The following protocols provide a detailed methodology for a cell viability assay, a mutant IDH1 enzymatic assay, and a 2-hydroxyglutarate (2-HG) quantification assay.

Cell Viability Assay (MTT Assay)

This assay determines the effect of Ivosidenib on the proliferation and viability of cancer cell lines.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT-1080, U-87 MG with IDH1 mutation)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the IDH1-mutant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO-treated) and a no-treatment control. Add 100 µL of the diluted compound solutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the Ivosidenib concentration to determine the IC50 value.

Cell_Viability_Workflow Cell Viability Assay Workflow A Seed IDH1-mutant cells in 96-well plate B Treat cells with varying concentrations of Ivosidenib A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the cell viability assay.

Mutant IDH1 Enzymatic Assay

This assay directly measures the inhibitory effect of Ivosidenib on the enzymatic activity of mutant IDH1. This can be performed using purified recombinant mutant IDH1 enzyme or cell lysates.

Materials:

  • Recombinant mutant IDH1 (e.g., R132H) enzyme or lysate from IDH1-mutant cells

  • This compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • 96-well black plates

  • Microplate reader capable of measuring fluorescence or absorbance

Protocol (based on NADPH consumption):

  • Prepare Reagents: Prepare stock solutions of Ivosidenib, α-KG, and NADPH in assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound at various concentrations (and a DMSO control)

    • Recombinant mutant IDH1 enzyme or cell lysate

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate Reaction: Start the reaction by adding a mixture of α-KG and NADPH to each well.

  • Kinetic Measurement: Immediately measure the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (~340 nm) over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each Ivosidenib concentration. Plot the percentage of inhibition against the log of the Ivosidenib concentration to determine the IC50 value.

Intracellular 2-Hydroxyglutarate (2-HG) Measurement

This assay quantifies the primary downstream effect of Ivosidenib, the reduction of the oncometabolite 2-HG.

Materials:

  • IDH1-mutant cancer cell line

  • This compound

  • Cell lysis buffer

  • 2-HG Assay Kit (colorimetric or fluorometric)

  • Microplate reader

Protocol:

  • Cell Treatment: Culture IDH1-mutant cells in appropriate culture vessels and treat with various concentrations of this compound (and a DMSO control) for 24-48 hours.

  • Cell Lysis: After treatment, harvest the cells and prepare cell lysates according to the instructions of the 2-HG assay kit. This typically involves homogenization or sonication in a specific lysis buffer.

  • 2-HG Quantification: Perform the 2-HG assay according to the manufacturer's protocol. These assays are typically enzymatic, where 2-HG is oxidized to α-KG, leading to the production of a detectable signal (colorimetric or fluorometric).

  • Data Normalization: Measure the protein concentration of the cell lysates to normalize the 2-HG levels.

  • Data Analysis: Calculate the intracellular 2-HG concentration for each treatment condition. Plot the 2-HG concentration against the Ivosidenib concentration to determine the dose-dependent reduction of the oncometabolite.

Assay_Relationship Relationship Between Assays Ivosidenib Ivosidenib Mutant IDH1 Inhibition Mutant IDH1 Inhibition Ivosidenib->Mutant IDH1 Inhibition Directly Measured by Enzymatic Assay Reduced 2-HG Levels Reduced 2-HG Levels Measured by 2-HG Assay Mutant IDH1 Inhibition->Reduced 2-HG Levels Leads to Decreased Cell Viability Decreased Cell Viability Measured by Cell Viability Assay Reduced 2-HG Levels->Decreased Cell Viability Contributes to

Caption: Logical flow of Ivosidenib's effects.

Data Presentation

The quantitative data obtained from the described assays should be summarized for clear interpretation and comparison.

Table 1: In Vitro Activity of Ivosidenib against IDH1-mutant Cell Lines

Cell LineIDH1 MutationCell Viability IC50 (µM)Mutant IDH1 Enzymatic IC50 (nM)2-HG Reduction IC50 (µM)Reference
HT-1080R132C-8-
U-87 MG (overexpression)R132H-12-
Patient-derived AML cellsR132H/R132C-->96% reduction at 0.5 µM
HT1080 xenograft modelR132C--92-95% reduction in vivo

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented is a compilation from various sources for illustrative purposes.

Conclusion

The protocols outlined in this application note provide a robust framework for measuring the in vitro activity of this compound in cancer cell lines. By assessing its impact on cell viability, direct enzymatic inhibition of mutant IDH1, and the resulting reduction in the oncometabolite 2-HG, researchers can effectively characterize the potency and mechanism of action of this targeted therapy. Consistent and standardized application of these methods will facilitate the discovery and development of novel inhibitors for IDH1-mutant cancers. It is also important to consider potential resistance mechanisms, such as secondary mutations in IDH1 or the activation of parallel signaling pathways, which may require further investigation.

References

LC-MS/MS method for accurate quantification of (R,S)-Ivosidenib in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Accurate Quantification of (R,S)-Ivosidenib in Plasma by LC-MS/MS

Introduction

Ivosidenib is a small molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1] It is utilized in the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma in patients with a susceptible IDH1 mutation.[1][2] The mutated IDH1 enzyme produces the oncometabolite 2-hydroxyglutarate (2-HG), which contributes to epigenetic dysregulation and impaired cellular differentiation.[3] Ivosidenib selectively targets the mutated IDH1, reducing 2-HG levels and promoting myeloid differentiation.[3]

Accurate quantification of ivosidenib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for quantifying drugs in complex biological matrices. This application note provides a detailed, validated LC-MS/MS method for the reliable determination of ivosidenib in plasma, suitable for both preclinical and clinical research. The method employs a straightforward protein precipitation for sample preparation and a stable isotope-labeled internal standard for optimal accuracy.

Experimental Protocols

Materials and Reagents
  • Ivosidenib analytical standard (Purity >98%)

  • Ivosidenib-d4 (Internal Standard, IS) (Purity >98%)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K2EDTA as anticoagulant)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Ivosidenib and Ivosidenib-d4 by dissolving the accurately weighed compounds in acetonitrile.

  • Working Standard Solutions: Serially dilute the Ivosidenib stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (25 µg/mL): Dilute the Ivosidenib-d4 stock solution with acetonitrile to achieve a final concentration of 25 µg/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Curve (CC) Standards: Prepare CC standards by spiking appropriate amounts of the Ivosidenib working standard solutions into blank human plasma. A suggested concentration range is 2–2,000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). For example, 3 ng/mL (LQC), 300 ng/mL (MQC), and 1500 ng/mL (HQC).

Plasma Sample Preparation

A protein precipitation method is used for sample extraction.

  • Thaw plasma samples (CC, QC, and unknown study samples) at room temperature.

  • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the Ivosidenib-d4 IS working solution (25 µg/mL) to each tube and vortex.

  • Add 600 µL of acetonitrile to precipitate plasma proteins and vortex for 1 minute.

  • Centrifuge the samples for 10 minutes at approximately 13,000 rpm.

  • Transfer 100 µL of the clear supernatant to a new tube.

  • Add 900 µL of acetonitrile/water (1:1, v/v) to the supernatant, mix, and transfer to an autosampler vial for injection.

G Diagram 1: Plasma Sample Preparation Workflow cluster_prep Sample Preparation plasma 1. Aliquot 100 µL Plasma add_is 2. Add 100 µL Internal Standard (Ivosidenib-d4) plasma->add_is vortex1 3. Vortex Mix add_is->vortex1 add_acn 4. Add 600 µL Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 5. Vortex for 1 min add_acn->vortex2 centrifuge 6. Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant 7. Transfer 100 µL Supernatant centrifuge->supernatant dilute 8. Dilute with 900 µL Acetonitrile/Water (1:1) supernatant->dilute inject 9. Inject into LC-MS/MS System dilute->inject G Diagram 2: LC-MS/MS Analysis Workflow cluster_analysis Analytical Process cluster_ms MS Detection inject Prepared Sample Injection lc UPLC Separation (C18 Column, Gradient Elution) inject->lc esi ESI+ Source (Ionization) lc->esi ms Mass Spectrometry data Data Acquisition & Processing q1 Q1: Precursor Ion Selection (Ivosidenib: m/z 583.9) esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection (Ivosidenib: m/z 214.5) q2->q3 detector Detector q3->detector detector->data

References

Application Notes and Protocols for (R,S)-Ivosidenib in Acute Myeloid Leukemia (AML) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of (R,S)-Ivosidenib (AG-120), a potent, first-in-class, oral small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, in the context of acute myeloid leukemia (AML). Approximately 6-10% of AML patients harbor an IDH1 mutation, which leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), causing epigenetic dysregulation and a block in myeloid differentiation.[1][2] Ivosidenib selectively targets the mutant IDH1 protein, reduces 2-HG levels, and promotes the differentiation of leukemic blasts. This document details the mechanism of action, provides protocols for preclinical and clinical research applications, and summarizes key quantitative data from pivotal clinical trials.

Mechanism of Action

In normal hematopoiesis, the wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] In IDH1-mutated AML, the enzyme gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including the TET family of DNA hydroxylases and histone lysine demethylases. This inhibition leads to widespread DNA and histone hypermethylation, resulting in altered gene expression, a block in hematopoietic differentiation, and the proliferation of immature myeloid blasts.

Ivosidenib specifically binds to and inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels. This restores the function of α-KG-dependent dioxygenases, reverses the epigenetic block, and induces the terminal differentiation of leukemic cells.

Ivosidenib_Mechanism_of_Action cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 AML Cell (Mutant IDH1) cluster_2 Ivosidenib Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (WT) Epigenetic_Homeostasis Epigenetic_Homeostasis aKG->Epigenetic_Homeostasis TET2, KDM Activity Myeloid_Diff Myeloid_Diff Epigenetic_Homeostasis->Myeloid_Diff Normal Differentiation Isocitrate_mut Isocitrate_mut aKG_mut aKG_mut Isocitrate_mut->aKG_mut IDH1 (WT) Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG IDH1 (Mutant) TET_Inhibition TET2 / KDM Inhibition Two_HG->TET_Inhibition Inhibition Hypermethylation Hypermethylation TET_Inhibition->Hypermethylation DNA & Histone Hypermethylation Diff_Block Diff_Block Hypermethylation->Diff_Block Differentiation Block AML_Progression AML_Progression Diff_Block->AML_Progression Leukemogenesis Ivosidenib This compound Ivosidenib->aKG_mut Inhibits Mutant IDH1

Caption: Ivosidenib's mechanism of action in IDH1-mutated AML.

Preclinical Research Protocols

In Vitro AML Cell Line Studies

This protocol describes a general workflow for evaluating the effect of Ivosidenib on AML cell lines engineered to express mutant IDH1 (e.g., HL-60 or MOLM-14 IDH1-R132H).

Objective: To assess the impact of Ivosidenib on cell differentiation, 2-HG production, and epigenetic marks.

Materials:

  • IDH1-mutant AML cell line (e.g., MOLM-14-IDH1-R132H) and parental wild-type line.

  • Culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (powder, soluble in DMSO).

  • Flow cytometry antibodies (e.g., anti-CD11b, anti-CD14, anti-CD33).

  • Reagents for metabolite extraction and DNA methylation analysis.

In_Vitro_Workflow cluster_assays Downstream Assays start Seed IDH1-mutant & WT AML cells treat Treat with Ivosidenib (e.g., 0.1, 1, 10 µM) and Vehicle (DMSO) start->treat incubate Incubate for 7-14 days treat->incubate harvest Harvest Cells & Supernatant at multiple time points incubate->harvest flow Flow Cytometry (Differentiation Markers: CD11b, CD14) harvest->flow Cell Pellet lcms LC-MS/MS (Intracellular 2-HG Levels) harvest->lcms Cell Pellet pyro Pyrosequencing (DNA Methylation Status) harvest->pyro Cell Pellet

Caption: A representative experimental workflow for in vitro studies.
Protocol: Analysis of Myeloid Differentiation by Flow Cytometry

Purpose: To quantify the induction of myeloid differentiation in Ivosidenib-treated AML cells by measuring the expression of cell surface markers.

  • Cell Preparation: After the treatment period, harvest approximately 0.5-1 x 10^6 cells per sample.

  • Washing: Wash cells once with cold PBS containing 2% FBS (FACS Buffer). Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of FACS Buffer. Add fluorochrome-conjugated antibodies according to manufacturer's recommendations. A representative panel could include:

    • CD34 (Stem/Progenitor Marker)

    • CD117 (Stem/Progenitor Marker)

    • CD33 (Myeloid Marker)

    • CD13 (Myeloid Marker)

    • CD11b (Granulocytic/Monocytic Differentiation Marker)

    • CD14 (Monocytic Differentiation Marker)

    • A viability dye (e.g., 7-AAD) to exclude dead cells.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash cells twice with 1 mL of FACS Buffer.

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS Buffer and acquire data on a flow cytometer.

  • Analysis: Gate on live, single cells. Analyze the percentage of cells expressing differentiation markers (e.g., CD11b+, CD14+) in Ivosidenib-treated samples compared to vehicle controls.

Protocol: Quantification of Intracellular 2-HG by LC-MS/MS

Purpose: To measure the reduction of the oncometabolite 2-HG in response to Ivosidenib treatment. This protocol is a representative method based on common practices.

  • Sample Collection: Harvest at least 1 x 10^6 cells per sample. Quickly wash with ice-cold saline to remove extracellular metabolites.

  • Metabolite Extraction:

    • Resuspend the cell pellet in 1 mL of an ice-cold extraction solvent (e.g., 80% methanol or a 40:40:20 mixture of methanol:acetonitrile:water).

    • Include an internal standard (e.g., ¹³C₅-D-2HG).

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at >15,000 x g for 15 minutes at 4°C.

  • Sample Preparation: Transfer the supernatant (containing metabolites) to a new tube and evaporate to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Derivatization (for enantiomer separation): To distinguish between D-2HG and L-2HG, a chiral derivatization step is required.

    • Reconstitute the dried extract in a solution containing a chiral derivatizing agent (e.g., Diacetyl-L-tartaric anhydride - DATAN).

    • Incubate as required by the specific protocol (e.g., 70°C for 2 hours).

  • LC-MS/MS Analysis:

    • Reconstitute the derivatized sample in a suitable mobile phase.

    • Inject the sample into an LC-MS/MS system.

    • Use a suitable column (e.g., HILIC or C18) for chromatographic separation.

    • Perform mass spectrometry in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific mass transitions for derivatized 2-HG and the internal standard.

Protocol: DNA Methylation Analysis by Bisulfite Pyrosequencing

Purpose: To assess changes in DNA methylation at specific gene promoters (e.g., genes involved in myeloid differentiation) following Ivosidenib treatment.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from Ivosidenib- and vehicle-treated cells using a commercial kit.

  • Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit). This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification:

    • Design PCR primers specific to the bisulfite-converted DNA sequence of the target gene promoter region. One primer should be biotinylated to allow for template purification.

    • Perform PCR to amplify the region of interest.

  • Pyrosequencing:

    • Immobilize the biotinylated PCR product on streptavidin-coated beads and denature to create a single-stranded template.

    • Anneal a sequencing primer to the template.

    • Perform pyrosequencing analysis on an instrument like the PyroMark Q24. The system sequentially dispenses dNTPs and measures the light generated upon nucleotide incorporation.

  • Data Analysis: The software calculates the methylation percentage at each CpG site by quantifying the ratio of incorporated C (methylated) to T (unmethylated).

Clinical Study Applications & Data

Ivosidenib has been evaluated as a monotherapy and in combination with other agents, such as azacitidine, in patients with IDH1-mutated AML.

Clinical Trial Workflow Example: The AGILE Study

The AGILE study (NCT03173248) was a pivotal Phase III, randomized, double-blind trial that evaluated the efficacy and safety of Ivosidenib in combination with azacitidine versus placebo plus azacitidine in newly diagnosed IDH1-mutated AML patients ineligible for intensive chemotherapy.

Clinical_Trial_Workflow cluster_arms screening Patient Screening - Age ≥18, ND AML - IDH1 Mutation Confirmed - Ineligible for IC randomization 1:1 Randomization screening->randomization arm1 Arm A: Ivosidenib (500mg daily) + Azacitidine randomization->arm1 arm2 Arm B: Placebo (daily) + Azacitidine randomization->arm2 treatment Treatment Cycles (28 days) arm1->treatment arm2->treatment assessment Response Assessment - Bone Marrow Biopsy - Blood Counts - Safety Monitoring treatment->assessment assessment->treatment Continue until progression/toxicity endpoints Primary Endpoint: Event-Free Survival Secondary Endpoints: Overall Survival, CR Rate assessment->endpoints

Caption: Simplified workflow of the AGILE Phase III clinical trial.
Quantitative Clinical Data Summary

The following tables summarize key efficacy and safety data from pivotal clinical trials of Ivosidenib in AML.

Table 1: Efficacy of Ivosidenib + Azacitidine in Newly Diagnosed AML (AGILE Study)

EndpointIvosidenib + Azacitidine (n=72)Placebo + Azacitidine (n=74)Hazard Ratio (95% CI) / p-value
Median Overall Survival (OS) 24.0 months7.9 months0.44 (p=0.0005)
Event-Free Survival (EFS) Significantly longer-0.33 (p=0.002)
Complete Remission (CR) 47%15%-
CR + CRh *53%18%-

*CRh: Complete Remission with partial hematologic recovery

Table 2: Efficacy of Ivosidenib Monotherapy in Relapsed/Refractory AML (Phase I Study)

EndpointIvosidenib 500 mg QD (n=179)
Overall Response Rate (ORR) 41.9%
Complete Remission (CR) 24.0%
CR + CRh *31.8%
Median Duration of CR+CRh 8.2 months
Median Overall Survival 8.8 months

*CRh: Complete Remission with partial hematologic recovery

Table 3: Efficacy of Ivosidenib Monotherapy in Newly Diagnosed AML (Phase I Study)

EndpointIvosidenib 500 mg QD (n=34)
Overall Response Rate (ORR) 55%
Complete Remission (CR) 30%
CR + CRh *42%
Median Overall Survival 12.6 months
Transfusion Independence 43% of dependent patients

*CRh: Complete Remission with partial hematologic recovery

Safety and Tolerability

Ivosidenib is generally well-tolerated. The most common adverse events (AEs) observed in clinical trials include diarrhea, fatigue, nausea, leukocytosis, and febrile neutropenia. Two AEs of special interest require careful monitoring:

  • Differentiation Syndrome (DS): A potentially life-threatening complication of differentiation-inducing agents. In a pivotal trial, DS was reported in 19% of patients. Management involves prompt initiation of corticosteroids and temporary interruption of Ivosidenib if necessary.

  • QTc Interval Prolongation: Ivosidenib can prolong the QTc interval. Grade ≥3 QT prolongation was observed in approximately 7.8% of patients in one study. Regular ECG and electrolyte monitoring are required.

Conclusion

This compound is a targeted therapy that has demonstrated significant clinical benefit for patients with IDH1-mutated AML by reversing the oncometabolic and epigenetic blockade of myeloid differentiation. The protocols and data presented here provide a framework for researchers and clinicians to effectively study and apply Ivosidenib in both preclinical and clinical settings, furthering the development of precision medicine in acute myeloid leukemia.

References

(R,S)-Ivosidenib: A Chemical Probe for Interrogating Mutant IDH1 Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

(R,S)-Ivosidenib , an orally available small-molecule inhibitor, serves as a potent and selective chemical probe for studying the function of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are frequently observed in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET2 and histone demethylases, resulting in epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation.[4]

Ivosidenib specifically targets and inhibits these mutant IDH1 enzymes, leading to a significant reduction in 2-HG levels. This restoration of normal cellular metabolism and epigenetic landscape allows for the induction of cellular differentiation. These application notes provide an overview of this compound's utility as a chemical probe and detailed protocols for key experiments to investigate its effects on IDH1 function and downstream signaling pathways.

Data Presentation

Table 1: In Vitro Potency of Ivosidenib Against Mutant IDH1 Enzymes
Mutant IDH1IC50 (nM)Fold Selectivity vs. WT IDH1Reference
R132H1285-106
R132C1370-88
R132G8Not Reported
R132L13Not Reported
R132S12Not Reported
Wild-Type (WT) IDH1>1000-
Table 2: Clinical Efficacy of Ivosidenib in IDH1-Mutant Cancers
Cancer TypeTreatment SettingEfficacy EndpointValueReference
Acute Myeloid Leukemia (AML)Relapsed/RefractoryOverall Response Rate (ORR)41.6%
Complete Remission (CR)21.6%
CR + CR with partial hematologic recovery (CRh)30.4%
Median Duration of CR+CRh8.2 months
CholangiocarcinomaPreviously TreatedMedian Progression-Free Survival (PFS)2.7 months

Mandatory Visualizations

Ivosidenib_Mechanism_of_Action cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH1 (NADP+ to NADPH) Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Krebs Cycle Histone_Demethylation Histone_Demethylation aKG->Histone_Demethylation Histone Demethylases DNA_Demethylation DNA_Demethylation aKG->DNA_Demethylation TET Enzymes Normal_Gene_Expression Normal_Gene_Expression Histone_Demethylation->Normal_Gene_Expression Normal Gene Expression DNA_Demethylation->Normal_Gene_Expression Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut WT IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG Mutant IDH1 (NADPH to NADP+) Histone_Demethylases_mut Histone Demethylases Two_HG->Histone_Demethylases_mut Inhibits TET_Enzymes_mut TET Enzymes Two_HG->TET_Enzymes_mut Inhibits Ivosidenib This compound Ivosidenib->aKG_mut Inhibits Hypermethylation Hypermethylation Histone_Demethylases_mut->Hypermethylation Histone Hypermethylation TET_Enzymes_mut->Hypermethylation DNA Hypermethylation Blocked_Differentiation Blocked_Differentiation Hypermethylation->Blocked_Differentiation Blocked Differentiation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Mutant IDH1-expressing cells treatment Treat with this compound (e.g., 0.1 - 10 µM) start->treatment biochemical Biochemical Assay: Mutant IDH1 Activity treatment->biochemical cellular_2hg Cellular Assay: 2-HG Levels treatment->cellular_2hg western Protein Analysis: Western Blot for IDH1 treatment->western chip_seq Epigenetic Analysis: ChIP-seq for Histone Marks treatment->chip_seq data_analysis_biochem data_analysis_biochem biochemical->data_analysis_biochem Measure NADPH consumption data_analysis_2hg data_analysis_2hg cellular_2hg->data_analysis_2hg Quantify 2-HG by LC-MS or enzymatic assay data_analysis_western data_analysis_western western->data_analysis_western Detect IDH1 protein levels data_analysis_chip data_analysis_chip chip_seq->data_analysis_chip Analyze histone methylation (e.g., H3K4me3, H3K27me3)

Caption: Experimental workflow for studying Ivosidenib.

Experimental Protocols

Mutant IDH1 Enzymatic Activity Assay

This protocol is adapted from commercially available assay kits and published literature to measure the activity of mutant IDH1 by monitoring NADPH consumption.

Materials:

  • Recombinant mutant IDH1 enzyme (e.g., R132H)

  • This compound

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Mutant IDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • 96-well black microplate

  • Microplate reader capable of fluorescence detection (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in Mutant IDH Assay Buffer.

    • Prepare working solutions of α-KG (e.g., 10 mM) and NADPH (e.g., 1 mM) in Mutant IDH Assay Buffer.

    • Dilute the recombinant mutant IDH1 enzyme in ice-cold Mutant IDH Assay Buffer to the desired concentration.

  • Assay Setup:

    • Add 50 µL of Mutant IDH Assay Buffer to each well of a 96-well plate.

    • Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells.

    • Add 10 µL of diluted mutant IDH1 enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Prepare a reaction mix containing α-KG and NADPH in Mutant IDH Assay Buffer.

    • Add 38 µL of the reaction mix to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes. The decrease in fluorescence corresponds to the consumption of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of Ivosidenib.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cellular 2-Hydroxyglutarate (2-HG) Measurement

This protocol describes the quantification of intracellular 2-HG levels using a colorimetric assay. For higher sensitivity and enantiomer separation, LC-MS/MS is recommended.

Materials:

  • Mutant IDH1-expressing cells

  • This compound

  • Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)

  • Commercially available D-2-Hydroxyglutarate Assay Kit (Colorimetric)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Plate mutant IDH1-expressing cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO for 24-72 hours.

  • Sample Preparation:

    • Harvest the cells and wash them with ice-cold PBS.

    • Lyse the cells in ice-cold cell lysis buffer.

    • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for 2-HG measurement.

  • 2-HG Quantification:

    • Follow the manufacturer's instructions for the D-2-Hydroxyglutarate Assay Kit. This typically involves:

      • Preparing a standard curve with the provided 2-HG standard.

      • Adding cell lysate samples and standards to the wells of a 96-well plate.

      • Adding the reaction mix containing the D-2-HG enzyme and substrate.

      • Incubating the plate at 37°C for 30-60 minutes.

      • Measuring the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the concentration of 2-HG in each sample using the standard curve.

    • Normalize the 2-HG concentration to the total protein concentration of the cell lysate.

Western Blot for IDH1 Protein Expression

This protocol outlines the detection of IDH1 protein levels by Western blotting to confirm target engagement.

Materials:

  • Mutant IDH1-expressing cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against IDH1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described in the previous protocol.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-IDH1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Modifications

This protocol provides a framework for performing ChIP-seq to analyze changes in histone methylation marks (e.g., H3K4me3 and H3K27me3) following Ivosidenib treatment.

Materials:

  • Mutant IDH1-expressing cells

  • This compound

  • Formaldehyde (16% solution)

  • Glycine (2.5 M)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Antibodies against H3K4me3 and H3K27me3, and IgG control

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or DMSO for 48-96 hours.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Chromatin Preparation:

    • Harvest and lyse the cells to isolate nuclei.

    • Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with antibodies against H3K4me3, H3K27me3, or an IgG control.

    • Capture the antibody-chromatin complexes with Protein A/G beads.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the purified ChIP DNA.

    • Perform next-generation sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions of histone modification enrichment.

    • Compare the enrichment patterns between Ivosidenib-treated and control samples to identify differential histone methylation.

References

Establishing an In Vitro Dose-Response Curve for (R,S)-Ivosidenib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for establishing a dose-response curve for (R,S)-Ivosidenib in vitro. This compound is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in IDH1 are frequently observed in various cancers and lead to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1][2] These protocols outline the necessary steps for cell line selection, experimental setup, data acquisition, and analysis to determine the half-maximal inhibitory concentration (IC50) of this compound. The described methods include cell viability assays and the quantification of 2-HG levels, providing a comprehensive approach to characterizing the in vitro efficacy of this targeted therapy.

Introduction

This compound is a small-molecule inhibitor that specifically targets mutant forms of the IDH1 enzyme.[3] The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, specific mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic activity, leading to the conversion of α-KG to the oncometabolite 2-HG.[4] Elevated levels of 2-HG disrupt various cellular processes, including epigenetic regulation and cellular differentiation, thereby promoting cancer development. Ivosidenib has been shown to inhibit the production of 2-HG by mutant IDH1, leading to the differentiation of myeloid cells and a reduction in blast counts. The establishment of a precise dose-response curve is a critical step in the preclinical evaluation of Ivosidenib, enabling the determination of its potency and the selection of appropriate concentrations for further in vitro and in vivo studies.

Signaling Pathway of Mutant IDH1

Mutations in the IDH1 enzyme lead to a gain-of-function that results in the production of the oncometabolite 2-hydroxyglutarate (2-HG). This oncometabolite can influence cellular processes by affecting epigenetic regulation. Furthermore, studies have shown that the IDH1 R132H mutation can enhance cell migration by activating the AKT-mTOR signaling pathway.

Mutant_IDH1_Signaling_Pathway cluster_0 Cellular Metabolism cluster_1 Signaling Cascade Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT catalyzes alpha_KG α-Ketoglutarate (α-KG) IDH1_mut Mutant IDH1 alpha_KG->IDH1_mut converts Two_HG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) AKT AKT Two_HG->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Invasion mTOR->Proliferation IDH1_WT->alpha_KG IDH1_mut->Two_HG Ivosidenib This compound Ivosidenib->IDH1_mut inhibits

Mutant IDH1 Signaling Pathway and Ivosidenib Inhibition.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound against various mutant IDH1 enzymes and cell lines.

Table 1: Enzymatic Inhibition of Mutant IDH1 by this compound

Mutant IDH1 EnzymeIC50 (nM)
IDH1-R132H12
IDH1-R132C13
IDH1-R132G8
IDH1-R132L13
IDH1-R132S12

Table 2: Cellular Potency of this compound in Mutant IDH1 Cell Lines

Cell LineCancer TypeIDH1 MutationIC50 (nM)
U87 MG (overexpression)GlioblastomaR132H19
HT1080FibrosarcomaR132C8
COR-L105Lung CarcinomaR132C15
HCCC-9810CholangiocarcinomaR132S12
TF-1 (mutant IDH1 expressing)Erythroleukemia--

Note: The IC50 value for TF-1 cells was not explicitly provided in the searched literature, but the cell line is mentioned as being used for in vitro studies with Ivosidenib.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

This protocol describes the use of a colorimetric assay, such as the MTT or WST-1 assay, to determine the dose-dependent effect of this compound on the viability of cancer cells harboring an IDH1 mutation. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with could be from 0.01 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest Ivosidenib treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared Ivosidenib dilutions or vehicle control.

    • Incubate the plate for a predetermined duration (e.g., 48, 72, or 96 hours).

  • Cell Viability Measurement (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Ivosidenib concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value.

Cell_Viability_Assay_Workflow start Start seed_cells Seed IDH1-mutant cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with serial dilutions of this compound incubate_24h->treat_compound incubate_treatment Incubate for 48-96h treat_compound->incubate_treatment add_reagent Add MTT or WST-1 reagent incubate_treatment->add_reagent incubate_reagent Incubate 2-4h add_reagent->incubate_reagent measure_absorbance Measure absorbance incubate_reagent->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end Two_HG_Assay_Workflow start Start culture_treat Culture and treat IDH1-mutant cells with this compound start->culture_treat prepare_samples Prepare samples (cell lysate or medium) culture_treat->prepare_samples run_assay Perform 2-HG assay (following kit protocol) prepare_samples->run_assay measure_signal Measure absorbance or fluorescence run_assay->measure_signal analyze_data Analyze data and calculate IC50 for 2-HG inhibition measure_signal->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Cryopreservation of Cells Treated with (R,S)-Ivosidenib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the successful cryopreservation of cells previously treated with (R,S)-Ivosidenib, a targeted inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme. The altered metabolic state of these cells necessitates specific considerations to ensure high post-thaw viability and functional integrity.

This compound is an inhibitor of the mutated IDH1 enzyme, which is prevalent in several cancers. The drug blocks the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), leading to changes in the cellular metabolic landscape and promoting cell differentiation.[1] This altered metabolic state, particularly the potential impact on the cellular redox balance, may render the cells more susceptible to the stresses of cryopreservation.

Impact of this compound on Cellular Metabolism and Cryopreservation

This compound specifically targets and inhibits the mutated isocitrate dehydrogenase 1 (IDH1) enzyme.[1] In normal cells, wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). However, mutated IDH1 gains a neomorphic function, converting α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.

By inhibiting the production of 2-HG, this compound can restore normal cellular differentiation. However, this metabolic reprogramming can also affect the cellular stress response. A key consequence of IDH1 activity is the production of NADPH, a crucial component of the cell's antioxidant defense system. While the direct and long-term effects of this compound on total cellular NADPH pools are complex and may be cell-type dependent, any alteration in the cellular redox state can impact cryosurvival. The process of freezing and thawing is known to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[2][3] Cells with a compromised antioxidant capacity may be more vulnerable to this cryopreservation-induced oxidative damage. Therefore, tailored protocols are essential for the successful cryopreservation of cells treated with this compound.

Experimental Protocols

This section provides detailed protocols for the cryopreservation of cells treated with this compound. A standard protocol is presented first, followed by recommended modifications for Ivosidenib-treated cells.

Standard Cryopreservation Protocol

This protocol is suitable for most mammalian cell lines and serves as a baseline.

Materials:

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Cryovials, sterile

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Culture and Harvest:

    • Culture cells in their appropriate complete medium to ~80-90% confluency. Ensure the cells are in the logarithmic growth phase.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, proceed directly to harvesting.

    • Transfer the cell suspension to a sterile centrifuge tube.

  • Cell Counting and Viability Assessment:

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >90%.

  • Centrifugation and Resuspension:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant without disturbing the cell pellet.

    • Resuspend the cell pellet in cold cryopreservation medium at the desired cell density (typically 1-5 x 10^6 cells/mL).

  • Cryopreservation Medium Preparation (Standard):

    • Prepare the cryopreservation medium on ice. A common formulation is:

      • 90% complete cell culture medium

      • 10% DMSO

    • Alternatively, a formulation of 90% FBS and 10% DMSO can be used for many cell types.

  • Freezing:

    • Aliquot the cell suspension into pre-labeled cryovials (1 mL per vial).

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

  • Long-Term Storage:

    • Transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage (below -130°C).

Modified Protocol for this compound-Treated Cells

This modified protocol includes the addition of an antioxidant to the cryopreservation medium to counteract potential oxidative stress.

Additional Materials:

  • N-acetylcysteine (NAC) or other suitable antioxidant (e.g., Vitamin E)

Procedure Modifications:

  • Pre-incubation with Antioxidant (Optional but Recommended):

    • 24 hours prior to cryopreservation, supplement the cell culture medium with a low concentration of an antioxidant, such as 1-5 mM N-acetylcysteine (NAC). This can help to boost the cells' intrinsic antioxidant capacity.

  • Cryopreservation Medium Preparation (Modified):

    • Prepare the cryopreservation medium on ice with the addition of an antioxidant. A recommended formulation is:

      • 85% complete cell culture medium

      • 10% DMSO

      • 5% FBS (optional, can be replaced with more complete medium)

      • 1-5 mM N-acetylcysteine (NAC)

    • Note: The optimal concentration of the antioxidant may need to be determined empirically for each cell type.

  • Follow the Standard Protocol for all other steps: Cell culture and harvest, cell counting, centrifugation, freezing, and long-term storage remain the same as the standard protocol.

Data Presentation

The following tables summarize key quantitative data related to the cryopreservation of cells.

Table 1: Recommended Cryopreservation Medium Formulations

ComponentStandard FormulationModified Formulation for Ivosidenib-Treated Cells
Complete Cell Culture Medium90%85%
Fetal Bovine Serum (FBS)(included in complete medium)5% (optional)
Dimethyl Sulfoxide (DMSO)10%10%
N-acetylcysteine (NAC)-1-5 mM

Table 2: Post-Thaw Viability Assessment Methods

MethodPrinciple
Trypan Blue Exclusion A vital stain that is excluded by viable cells with intact membranes. Dead cells take up the blue dye.
Fluorescence Microscopy Using fluorescent dyes such as Calcein-AM (stains viable cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify live/dead cells.
Flow Cytometry Utilizes fluorescent probes to assess membrane integrity (e.g., Propidium Iodide, 7-AAD) and metabolic activity (e.g., Calcein-AM, Resazurin). Allows for high-throughput and multi-parametric analysis of cell viability and apoptosis.
MTT/XTT Assay A colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt (MTT or XTT) into a colored formazan product. The intensity of the color is proportional to the number of viable cells.

Mandatory Visualizations

Signaling Pathway of this compound Action

Ivosidenib_Pathway cluster_0 Cellular Metabolism cluster_1 Epigenetic Regulation Isocitrate Isocitrate Mutant IDH1 Mutant IDH1 Isocitrate->Mutant IDH1 Substrate alpha-Ketoglutarate alpha-Ketoglutarate 2-Hydroxyglutarate 2-Hydroxyglutarate alpha-Ketoglutarate->2-Hydroxyglutarate Aberrant conversion by mIDH1 Histone Demethylases Histone Demethylases 2-Hydroxyglutarate->Histone Demethylases Inhibits DNA Demethylases (TETs) DNA Demethylases (TETs) 2-Hydroxyglutarate->DNA Demethylases (TETs) Inhibits Blocked Differentiation Blocked Differentiation Histone Demethylases->Blocked Differentiation DNA Demethylases (TETs)->Blocked Differentiation Normal Differentiation Normal Differentiation Mutant IDH1->alpha-Ketoglutarate Converts to Mutant IDH1->Normal Differentiation Restores pathway Ivosidenib Ivosidenib Ivosidenib->Mutant IDH1 Inhibits

Caption: Mechanism of this compound in IDH1-mutant cells.

Experimental Workflow for Cryopreservation

Cryopreservation_Workflow cluster_0 Pre-Freeze cluster_1 Freezing cluster_2 Storage A Cell Culture (~80-90% Confluency) B Harvest Cells A->B C Count & Assess Viability (>90%) B->C D Centrifuge & Resuspend in Cryo-Medium C->D E Aliquot into Cryovials D->E F Controlled Rate Freezing (-1°C/min) E->F G Overnight at -80°C F->G H Transfer to Liquid Nitrogen (<-130°C) G->H

Caption: General workflow for cell cryopreservation.

Logical Relationship of Oxidative Stress and Cryopreservation

Oxidative_Stress_Cryo Ivosidenib Treatment Ivosidenib Treatment Altered Metabolism Altered Metabolism Ivosidenib Treatment->Altered Metabolism Potential Decrease in NADPH Potential Decrease in NADPH Altered Metabolism->Potential Decrease in NADPH Reduced Antioxidant Capacity Reduced Antioxidant Capacity Potential Decrease in NADPH->Reduced Antioxidant Capacity Oxidative Stress Oxidative Stress Reduced Antioxidant Capacity->Oxidative Stress Exacerbates Cryopreservation (Freeze/Thaw) Cryopreservation (Freeze/Thaw) Increased ROS Production Increased ROS Production Cryopreservation (Freeze/Thaw)->Increased ROS Production Increased ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Decreased Post-Thaw Viability Decreased Post-Thaw Viability Cellular Damage->Decreased Post-Thaw Viability Antioxidant Supplementation Antioxidant Supplementation Antioxidant Supplementation->Oxidative Stress Mitigates Improved Viability Improved Viability Antioxidant Supplementation->Improved Viability

Caption: Impact of oxidative stress on cryopreservation.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in (R,S)-Ivosidenib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,S)-Ivosidenib. The information is designed to help address common issues and inconsistencies that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Inconsistent Anti-proliferative or Cytotoxic Effects

Question 1: Why am I observing variable IC50 values for Ivosidenib in my cell viability assays?

Answer: Inconsistent IC50 values can stem from several factors related to the compound itself, the cell culture conditions, and the assay methodology.

  • Compound Solubility and Stability: Ivosidenib is classified as a Biopharmaceutical Classification System (BCS) Class 2 compound, meaning it has low aqueous solubility.[1][2] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions.[3] Precipitates in the media can lead to inaccurate dosing. Also, be aware that Ivosidenib is sensitive to degradation under acidic, alkaline, photolytic, and oxidative conditions.[4] Protect stock solutions from light and ensure the pH of your culture media is stable.

  • Cell Line Integrity and Culture Conditions:

    • IDH1 Mutation Status: The primary target of Ivosidenib is mutant IDH1.[5] Regularly verify the IDH1 mutation status of your cell lines, as some tumor cells with IDH1 mutations can be difficult to maintain in culture and may lose the mutation over time.

    • Cell Health and Density: Only use healthy, viable cells for your assays. Avoid using cells that have been passaged for extended periods. Optimize cell seeding density to ensure logarithmic growth throughout the experiment, as over-confluency can affect results.

    • Media and Supplements: Use fresh, consistent batches of culture media and supplements, as variations can alter cellular metabolism and drug response.

  • Assay Parameters:

    • Incubation Time: The effects of Ivosidenib are mediated through cellular differentiation, which can be a slow process. A short incubation time may not be sufficient to observe significant anti-proliferative effects. Consider extending the treatment duration (e.g., 72 hours or longer).

    • Assay Type: The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure the chosen assay is not affected by the metabolic changes induced by Ivosidenib.

Question 2: My IDH1-mutant cell line is not responding to Ivosidenib, or the response is much weaker than expected. What could be the cause?

Answer: A lack of response or weak response in a known IDH1-mutant cell line can be indicative of primary or acquired resistance, or suboptimal experimental conditions.

  • Mechanisms of Resistance:

    • Primary Resistance: Pre-existing mutations in receptor tyrosine kinase (RTK) pathway genes (e.g., NRAS, PTPN11) have been associated with primary resistance to Ivosidenib.

    • Acquired Resistance: Cells can develop resistance through various mechanisms, including the outgrowth of clones with RTK pathway mutations or the emergence of secondary mutations in IDH1 or IDH2 that restore 2-hydroxyglutarate (2-HG) production.

  • Clonal Heterogeneity: The IDH1 mutation may be subclonal in your cell population. This means that only a fraction of the cells carry the mutation, leading to a diminished overall response.

  • Suboptimal Drug Concentration: Due to its low solubility, the effective concentration of Ivosidenib in your culture medium might be lower than intended. Refer to the table below for reported effective concentrations.

Category 2: Issues with 2-Hydroxyglutarate (2-HG) Measurement

Question 3: I am not seeing a significant decrease in 2-HG levels after Ivosidenib treatment in my IDH1-mutant cells. Why might this be?

Answer: The accurate measurement of 2-HG is critical for assessing Ivosidenib's activity. Several factors can lead to apparently unchanged 2-HG levels.

  • Distinguishing 2-HG Enantiomers: Mutant IDH1 specifically produces the D-2-HG enantiomer. Cells also produce endogenous levels of L-2-HG. Analytical methods that do not differentiate between D- and L-2-HG may mask the reduction in D-2-HG due to the stable background of L-2-HG. Use a chiral separation method (e.g., derivatization followed by LC-MS/MS or GC-MS) to specifically quantify D-2-HG.

  • Assay Sensitivity: Some analytical methods may lack the sensitivity to detect subtle changes in 2-HG levels, especially if the baseline production in your cell model is low.

  • Sample Preparation: Proper sample extraction and preparation are crucial. For cellular lysates, ensure complete cell lysis and deproteinization. For media or plasma samples, follow a validated protocol to remove interfering substances. A common method involves perchloric acid extraction followed by neutralization.

  • Hypoxic Conditions: Hypoxia can independently increase the production of 2-HG (specifically (S)-2-hydroxyglutarate), potentially confounding the results of Ivosidenib treatment. Ensure consistent and appropriate oxygen levels in your cell culture incubator.

Question 4: What are the best practices for preparing samples for 2-HG analysis by LC-MS?

Answer: Robust sample preparation is key to reliable 2-HG quantification.

  • Sample Collection: Harvest cells or media and immediately quench metabolic activity, typically by flash-freezing in liquid nitrogen or using cold methanol.

  • Extraction: For cell pellets, a common method is to use a cold extraction solvent (e.g., 80% methanol). For tissue, homogenization in a suitable buffer is required.

  • Deproteinization: Remove proteins that can interfere with the analysis, often by perchloric acid precipitation followed by neutralization with potassium hydroxide.

  • Derivatization (Optional but Recommended): To separate D- and L-2-HG enantiomers without a chiral column, derivatization with an agent like diacetyl-L-tartaric anhydride (DATAN) can be used to create diastereomers that are separable on a standard C18 column.

  • Internal Standards: Include a stable isotope-labeled internal standard (e.g., 13C5-D-2-HG) to account for variations in sample processing and instrument response.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Ivosidenib

Parameter Cell Line/Enzyme Value Reference
Enzymatic IC50 mIDH1-R132H homodimer Not explicitly stated, but potent inhibition reported.
Cellular IC50 HT1080 (mIDH1-R132C) Not explicitly stated, but potent inhibition reported.
Effective Concentration Primary mIDH1 AML cells 0.5 µM (reduced 2-HG by 96%)
Effective Concentration Primary mIDH1 AML cells 1.0 µM (reduced 2-HG by 98.6%)

| Effective Concentration | Primary mIDH1 AML cells | 5.0 µM (reduced 2-HG by 99.7%) | |

Table 2: Ivosidenib Physicochemical and Pharmacokinetic Properties

Property Description Reference
Solubility Practically insoluble in aqueous solutions (pH 1.2-7.4)
BCS Class Class 2 (Low Solubility, High Permeability)
Metabolism Predominantly by CYP3A4
Plasma Protein Binding 92-96% (in vitro)
Storage (Powder) -20°C for 3 years

| Storage (in DMSO) | -80°C for 1 year | |

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 12-24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of Ivosidenib in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Replace the existing medium with medium containing the various concentrations of Ivosidenib or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Protocol 2: Measurement of Intracellular D-2-HG by LC-MS/MS
  • Cell Culture and Treatment: Culture IDH1-mutant cells to ~80% confluency and treat with Ivosidenib or vehicle control for the desired time.

  • Metabolite Quenching and Extraction:

    • Aspirate the culture medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Sample Processing:

    • Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for Enantiomer Separation):

    • Reconstitute the dried extract in the appropriate solvent.

    • Add a derivatizing agent such as diacetyl-L-tartaric anhydride (DATAN) under acidic conditions and heat as required by the specific protocol.

  • LC-MS/MS Analysis:

    • Inject the derivatized (or non-derivatized if using a chiral column) sample into an LC-MS/MS system.

    • Use an appropriate column (e.g., C18 for derivatized samples) and mobile phase gradient to separate the analytes.

    • Detect and quantify D-2-HG using multiple reaction monitoring (MRM) with optimized transitions.

  • Data Analysis: Quantify D-2-HG concentrations by comparing the peak area to a standard curve generated with known concentrations of D-2-HG and normalize to cell number or protein content.

Visualizations

Ivosidenib_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 IDH1 Mutant Cancer Cell cluster_2 Ivosidenib Intervention Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG WT IDH1 Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut WT IDH1 Allele TwoHG D-2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Mutant IDH1 (Gain-of-function) Epigenetic_Changes Epigenetic Alterations (DNA Hypermethylation) TwoHG->Epigenetic_Changes Inhibits αKG-dependent dioxygenases (e.g., TET2) Ivosidenib Ivosidenib Ivosidenib->aKG_mut Inhibits Differentiation_Block Block in Cellular Differentiation Ivosidenib->Differentiation_Block Restores Differentiation Epigenetic_Changes->Differentiation_Block Leads to

Caption: Mechanism of action of Ivosidenib in IDH1-mutant cancer cells.

Troubleshooting_Workflow Start Inconsistent Experimental Results (e.g., IC50, 2-HG levels) Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Solubility Is Ivosidenib fully dissolved? (Check for precipitate) Check_Compound->Solubility Issues? Stability Are stock solutions protected from light, extreme pH? Check_Compound->Stability Issues? Check_Cells Step 2: Assess Cell Culture Mutation_Status Confirm IDH1 mutation status (Sequencing) Check_Cells->Mutation_Status Issues? Cell_Health Check cell viability, passage number, and density Check_Cells->Cell_Health Issues? Resistance Consider primary/acquired resistance mechanisms Check_Cells->Resistance Issues? Check_Assay Step 3: Review Assay Protocol Assay_Method Is the 2-HG assay specific for the D-enantiomer? Check_Assay->Assay_Method Issues? Incubation_Time Is the treatment duration sufficient for differentiation? Check_Assay->Incubation_Time Issues? Controls Are positive/negative controls behaving as expected? Check_Assay->Controls Issues? Solubility->Check_Cells If OK Stability->Check_Cells If OK Mutation_Status->Check_Assay If OK Cell_Health->Check_Assay If OK Resistance->Check_Assay If OK Outcome Consistent Results Assay_Method->Outcome If OK Incubation_Time->Outcome If OK Controls->Outcome If OK

Caption: A logical workflow for troubleshooting inconsistent Ivosidenib results.

References

Technical Support Center: Analysis of (R,S)-Ivosidenib Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis and identification of (R,S)-Ivosidenib degradation products.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound susceptible to degradation?

A1: this compound is known to be sensitive to degradation under acidic, alkaline, oxidative, and photolytic stress conditions.[1][2][3] It has been observed to be stable under neutral hydrolysis and thermal stress.[1][2]

Q2: How many major degradation products of this compound have been identified?

A2: Studies have identified four major degradation products, commonly designated as DP-I, DP-II, DP-III, and DP-IV.

Q3: What are the conditions that lead to the formation of each major degradation product?

A3: The formation of the four major degradation products is associated with specific stress conditions:

  • DP-I: Predominantly forms under acidic and alkaline conditions.

  • DP-II: Primarily forms under basic and oxidative conditions.

  • DP-III: Generated under oxidative stress.

  • DP-IV: Formed under photolytic (UV light) conditions.

Q4: What are the recommended analytical techniques for identifying and quantifying Ivosidenib and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) are the most common and effective techniques for the separation, identification, and quantification of Ivosidenib and its degradation products.

Troubleshooting Guides

Issue 1: Poor separation of degradation products in HPLC/UPLC.
  • Possible Cause 1: Inappropriate column selection.

    • Troubleshooting: Ensure the use of a suitable reversed-phase column. C18 columns, such as Zorbax Eclipse Plus C18 or Waters Acquity UPLC BEH C18, have been shown to provide good resolution.

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Troubleshooting: Adjust the mobile phase gradient and composition. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid or 0.1M sodium acetate) and an organic solvent like acetonitrile or methanol. Experiment with different gradient elution profiles to improve separation.

  • Possible Cause 3: Incorrect flow rate or column temperature.

    • Troubleshooting: Optimize the flow rate and column temperature. A flow rate between 0.3 mL/min and 1.0 mL/min and a column temperature of around 40°C are typical starting points.

Issue 2: Inconsistent or non-reproducible peak areas.
  • Possible Cause 1: Instability of the sample.

    • Troubleshooting: Ensure that samples are stored properly and analyzed within their stability window. Ivosidenib is unstable under certain conditions, so minimize exposure to light and extreme pH.

  • Possible Cause 2: Variability in injection volume.

    • Troubleshooting: Check the autosampler for any issues with precision and accuracy. Perform multiple injections of a standard solution to verify the reproducibility of the injection volume.

  • Possible Cause 3: Fluctuation in detector response.

    • Troubleshooting: Ensure the detector lamp has sufficient life and is properly warmed up. Verify the detector wavelength is set correctly (e.g., 215 nm or 246 nm have been used in published methods).

Issue 3: Difficulty in identifying and characterizing unknown peaks.
  • Possible Cause 1: Insufficient mass spectral data.

    • Troubleshooting: Utilize high-resolution mass spectrometry (HRMS) in conjunction with MS/MS to obtain accurate mass measurements and fragmentation patterns of the unknown peaks. This information is crucial for proposing potential structures.

  • Possible Cause 2: Co-elution of impurities.

    • Troubleshooting: Optimize the chromatographic method to achieve baseline separation of all peaks. If co-elution persists, consider using a different column chemistry or a more sophisticated detection method like MS/MS to differentiate the co-eluting compounds.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagents and ConditionsMajor Degradation Products Formed
Acidic Hydrolysis1 M HCl at 70°C for 24hDP-I
Alkaline Hydrolysis1 M NaOH at 70°C for 24hDP-I, DP-II
Oxidative Degradation30% H₂O₂DP-II, DP-III
Photolytic DegradationExposure to UV lightDP-IV
Neutral HydrolysisWater at 70°C for 24hStable
Thermal DegradationHeatStable

Source: Adapted from multiple studies.

Table 2: Typical HPLC/UPLC Method Parameters for this compound and Degradation Product Analysis

ParameterTypical Value
Column Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water or 0.1M Sodium Acetate Buffer
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient or Isocratic
Flow Rate 0.3 - 1.0 mL/min
Detection Wavelength 215 nm or 246 nm
Column Temperature ~40°C
Injection Volume 5 - 10 µL

Source: Compiled from various published methods.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acidic Degradation: Mix the stock solution with 1 M HCl and heat at 70°C for 24 hours.

  • Alkaline Degradation: Mix the stock solution with 1 M NaOH and heat at 70°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Photolytic Degradation: Expose the stock solution to UV light.

  • Neutral Hydrolysis: Mix the stock solution with water and heat at 70°C for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to heat.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC or UPLC-MS/MS analysis.

Protocol 2: HPLC Method for Analysis of Degradation Products
  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: Zorbax Eclipse Plus C18 column (250 mm × 4.6 mm; 5 µm).

  • Mobile Phase: A mixture of Methanol and 0.1M Sodium Acetate Buffer (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 246 nm.

  • Injection Volume: 10 µL.

  • Procedure: Equilibrate the column with the mobile phase. Inject the prepared samples and standards. Monitor the chromatogram for the elution of Ivosidenib and its degradation products.

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_products Resulting Degradation Products Acid Acidic (1M HCl, 70°C) DP1 DP-I Acid->DP1 Base Alkaline (1M NaOH, 70°C) Base->DP1 DP2 DP-II Base->DP2 Oxidative Oxidative (30% H₂O₂) Oxidative->DP2 DP3 DP-III Oxidative->DP3 Photolytic Photolytic (UV Light) DP4 DP-IV Photolytic->DP4 Neutral Neutral (Water, 70°C) Stable Stable Neutral->Stable Thermal Thermal Thermal->Stable

Caption: Formation of Ivosidenib degradation products under various stress conditions.

Analytical_Workflow start Sample Preparation (Forced Degradation) hplc HPLC / UPLC Separation (e.g., C18 column) start->hplc uv UV Detection (Quantification) hplc->uv ms MS/MS Detection (Identification & Characterization) hplc->ms data Data Analysis (Peak Integration, Spectral Interpretation) uv->data ms->data report Reporting (Degradation Profile, Impurity Identification) data->report

Caption: General workflow for the analysis and identification of degradation products.

References

Minimizing variability in animal studies with (R,S)-Ivosidenib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving (R,S)-Ivosidenib.

General Information

Disclaimer: The vast majority of published preclinical and clinical data pertains to Ivosidenib, which is the S-enantiomer of the molecule. Specific pharmacokinetic and pharmacodynamic data for the racemic this compound mixture in animal models is limited in the available literature. The R-enantiomer is reported to be less active.[1] This guide provides recommendations based on the known properties of Ivosidenib (the S-enantiomer) and general principles of pharmacology for handling racemic mixtures. Variability in experimental results can arise from the differential metabolism, distribution, and activity of the two enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ivosidenib?

Ivosidenib is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[2] In cancer cells with IDH1 mutations, the enzyme produces the oncometabolite D-2-hydroxyglutarate (2-HG).[2] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, contributing to oncogenesis.[2] Ivosidenib blocks the production of 2-HG, leading to the restoration of normal cellular processes and inhibiting tumor growth.[2]

Q2: Why am I seeing high variability in my animal study outcomes?

High variability in animal studies with this compound can stem from several factors:

  • Formulation and Administration: this compound is poorly soluble in water. Inconsistent formulation or administration can lead to variable drug exposure.

  • Animal-Specific Factors: The age, weight, sex, and genetic background of the animals can influence drug metabolism and disposition.

  • Diet: The composition of the animal's diet can affect the absorption of orally administered drugs.

  • Enantiomeric Composition: The R- and S-enantiomers may have different pharmacokinetic and pharmacodynamic properties. The presence of the less active R-enantiomer could contribute to variability in efficacy and toxicity.

Q3: What is a recommended vehicle for oral administration of this compound in mice?

While specific formulations for this compound are not detailed in the available literature, for poorly soluble compounds like Ivosidenib, common vehicles used in preclinical studies include:

  • A mixture of DMSO, PEG300/PEG400, Tween-80, and saline. A recommended starting point is to keep the DMSO concentration below 2% for animals that may be sensitive.

  • Corn oil can also be used as a vehicle.

It is crucial to assess the solubility and stability of this compound in the chosen vehicle before starting the study.

Q4: How should I monitor the in vivo efficacy of this compound?

The primary pharmacodynamic biomarker for Ivosidenib activity is the level of the oncometabolite 2-HG in plasma and tumor tissue. A significant reduction in 2-HG levels indicates target engagement. Tumor growth inhibition should also be monitored regularly.

Q5: What are the known toxicities of Ivosidenib in animals?

In animal studies, high doses of Ivosidenib have been associated with mortality. Other potential toxicities to monitor include changes in body weight, liver function (ALT/AST elevations), and cardiac function (QTc interval prolongation).

Troubleshooting Guides

Issue 1: Inconsistent Tumor Growth Inhibition
Potential Cause Troubleshooting Steps
Variable Drug Exposure - Ensure consistent formulation preparation and administration techniques. - Perform a pilot pharmacokinetic study to determine the variability in drug exposure in your animal model.
Suboptimal Dosing - Titrate the dose of this compound to find the optimal therapeutic window in your model. - Consider more frequent dosing if the half-life is short in your animal species.
Tumor Model Heterogeneity - Use well-characterized and authenticated cell lines for xenografts. - Increase the number of animals per group to account for inherent biological variability.
Drug Resistance - Investigate potential mechanisms of resistance, such as secondary mutations in the IDH1 gene.
Issue 2: High Variability in 2-HG Levels
Potential Cause Troubleshooting Steps
Inconsistent Sample Collection and Processing - Standardize the timing of blood and tissue collection relative to the last dose. - Process and store samples consistently to prevent degradation of 2-HG.
Analytical Method Variability - Use a validated LC-MS/MS method for the quantification of 2-HG. - Include quality control samples in each analytical run.
Differential Metabolism of Enantiomers - If possible, use an analytical method that can distinguish between the R- and S-enantiomers of Ivosidenib and their respective metabolites.

Data Presentation

Table 1: Preclinical Pharmacokinetics of Ivosidenib (S-enantiomer) in Animals
Species Dose Route Tmax (h) t1/2 (h) Oral Bioavailability (%) Reference
MouseNot specifiedOralNot specifiedNot specified48%
Rat50 mg/kgOral~45.3Not specified
DogNot specifiedOralNot specified18.5Not specified
MonkeyNot specifiedOralNot specified12.3Not specified
Table 2: In Vivo Efficacy of Ivosidenib (S-enantiomer) in a Mouse Xenograft Model
Model Dose Route Maximum 2-HG Inhibition (%) Time to Maximum Inhibition (h) Reference
HT1080 Xenograft50 mg/kgOral92.0%~12
HT1080 Xenograft150 mg/kgOral95.2%~12

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 or PEG400

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO.

  • Add PEG300 or PEG400 to the solution and mix well.

  • Add Tween-80 to the mixture and vortex thoroughly.

  • Add sterile saline to the desired final volume and mix until a clear solution or a stable suspension is formed.

  • Note: The final concentration of DMSO should be kept as low as possible, ideally below 2%. A pilot study to test the solubility and stability of the formulation is highly recommended.

Protocol 2: In Vivo Xenograft Study in Mice

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Human cancer cell line with a known IDH1 mutation

Procedure:

  • Inject tumor cells subcutaneously into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Administer this compound or vehicle control orally by gavage at the determined dose and schedule.

  • Monitor animal health daily, including body weight and clinical signs of toxicity.

  • Measure tumor volume 2-3 times per week.

  • At the end of the study, collect blood and tumor tissue for pharmacokinetic and pharmacodynamic analysis (e.g., Ivosidenib and 2-HG levels).

Mandatory Visualization

Mutant_IDH1_Signaling_Pathway cluster_Metabolism Cellular Metabolism cluster_Oncogenesis Oncogenesis Isocitrate Isocitrate Wild_Type_IDH1 Wild-Type IDH1 Isocitrate->Wild_Type_IDH1 Substrate alpha_KG alpha-Ketoglutarate (α-KG) Mutant_IDH1 Mutant IDH1 alpha_KG->Mutant_IDH1 Substrate Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Alterations Epigenetic Alterations Two_HG->Epigenetic_Alterations Causes Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Leads to Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth Promotes Wild_Type_IDH1->alpha_KG Produces Mutant_IDH1->Two_HG Produces Ivosidenib This compound Ivosidenib->Mutant_IDH1 Inhibits

Caption: Mutant IDH1 signaling pathway and the mechanism of action of Ivosidenib.

Experimental_Workflow start Start formulation Formulation of This compound start->formulation xenograft Tumor Cell Implantation (Xenograft Model) start->xenograft treatment Treatment Administration (Oral Gavage) formulation->treatment randomization Animal Randomization xenograft->randomization randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint End of Study monitoring->endpoint analysis PK/PD Analysis (Ivosidenib & 2-HG levels) endpoint->analysis data_interpretation Data Interpretation and Reporting analysis->data_interpretation

Caption: A typical experimental workflow for an in vivo animal study with this compound.

Troubleshooting_Logic issue High Variability in Results? check_formulation Check Formulation Consistency issue->check_formulation Yes check_animals Review Animal Characteristics (Strain, Age, Sex) issue->check_animals Yes check_dosing Verify Dosing Accuracy issue->check_dosing Yes check_biomarker Assess 2-HG Measurement Variability issue->check_biomarker Yes solution_formulation Optimize Vehicle & Preparation Protocol check_formulation->solution_formulation solution_animals Standardize Animal Groups & Increase N check_animals->solution_animals solution_dosing Refine Dosing Technique & Schedule check_dosing->solution_dosing solution_biomarker Standardize Sample Handling & Analysis check_biomarker->solution_biomarker

Caption: A logical workflow for troubleshooting high variability in animal studies.

References

Technical Support Center: Overcoming Resistance to (R,S)-Ivosidenib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to the IDH1 inhibitor, (R,S)-Ivosidenib.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of acquired resistance to Ivosidenib?

A1: Acquired resistance to Ivosidenib in cancer cell lines, particularly in acute myeloid leukemia (AML) and cholangiocarcinoma, is primarily attributed to three main mechanisms:

  • Secondary Mutations in the IDH1 Gene: The emergence of second-site mutations in the IDH1 gene is a common mechanism. For instance, mutations such as S280F and D279N can sterically hinder the binding of Ivosidenib to the IDH1 enzyme.[1][2] This interference reduces the inhibitory effect of the drug.

  • IDH2 Isoform Switching: Cancer cells can acquire oncogenic mutations in the IDH2 gene. This provides an alternative pathway for the production of the oncometabolite 2-hydroxyglutarate (2-HG), thereby bypassing the Ivosidenib-induced inhibition of mutant IDH1.[1]

  • Activation of Receptor Tyrosine Kinase (RTK) Pathways: Upregulation and activating mutations in RTK signaling pathways, such as the RAS/MAPK pathway, can promote cell survival and proliferation independently of the IDH1 pathway, leading to Ivosidenib resistance.[1]

Q2: My Ivosidenib-treated cells are showing renewed production of 2-HG. What could be the cause?

A2: A renewed increase in 2-hydroxyglutarate (2-HG) levels in Ivosidenib-treated cells that previously showed a response is a strong indicator of acquired resistance. The likely causes are the development of secondary IDH1 mutations that prevent Ivosidenib from effectively binding to the enzyme, or the activation of a mutated IDH2 gene, a phenomenon known as isoform switching.[1] Both scenarios result in the restored enzymatic activity and production of 2-HG despite the presence of Ivosidenib.

Q3: Are there alternative inhibitors that can overcome Ivosidenib resistance caused by secondary IDH1 mutations?

A3: Yes, several alternative IDH1 inhibitors have shown efficacy against Ivosidenib-resistant secondary mutations. For example, the irreversible mutant IDH1 inhibitor LY3410738 has been shown to bind to and block 2-HG production by the Ivosidenib-resistant IDH1 R132H/D279N double mutant. Other inhibitors may also retain activity against specific secondary mutations.

Q4: What is the role of combination therapies in overcoming Ivosidenib resistance?

A4: Combination therapies are a promising strategy to overcome or prevent Ivosidenib resistance. For instance, combining Ivosidenib with venetoclax, with or without azacitidine, has shown high efficacy in patients with IDH1-mutated AML. Such combinations can target multiple survival pathways simultaneously, making it more difficult for cancer cells to develop resistance.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for Ivosidenib in cell viability assays.
  • Possible Cause 1: Cell Plating Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.

    • Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase throughout the assay.

  • Possible Cause 2: Drug Dilution Inaccuracy. Errors in preparing the serial dilutions of Ivosidenib can lead to inaccurate IC50 values.

    • Solution: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Possible Cause 3: Assay Incubation Time. The duration of drug exposure can significantly impact the IC50 value.

    • Solution: Standardize the incubation time for all experiments. Typically, a 72-hour incubation is used, but this may need to be optimized for your cell line.

Problem 2: No detectable p-ERK or p-AKT signal in Western blot after suspected RTK pathway activation.
  • Possible Cause 1: Inadequate Cell Lysis and Protein Extraction. Phosphatases can dephosphorylate proteins during sample preparation, leading to a loss of signal.

    • Solution: Use a lysis buffer containing fresh phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.

  • Possible Cause 2: Low Abundance of Phosphorylated Protein. The levels of phosphorylated proteins can be low and transient.

    • Solution: Stimulate cells with a known activator of the pathway (e.g., a growth factor) as a positive control to ensure the detection method is working. Increase the amount of protein loaded onto the gel.

  • Possible Cause 3: Suboptimal Antibody Concentration. The primary antibody dilution may not be optimal for detecting the target protein.

    • Solution: Titrate the primary antibody to determine the optimal concentration. Refer to the manufacturer's datasheet for recommended starting dilutions. For example, a 1:1000 dilution is often a good starting point for many phospho-specific antibodies.

Problem 3: Difficulty in generating a stable Ivosidenib-resistant cell line.
  • Possible Cause 1: Drug Concentration is Too High. Exposing cells to a very high concentration of Ivosidenib can lead to widespread cell death rather than the selection of resistant clones.

    • Solution: Start with a low concentration of Ivosidenib (e.g., the IC50 of the parental cell line) and gradually increase the concentration in a stepwise manner as the cells adapt.

  • Possible Cause 2: Insufficient Time for Resistance to Develop. Acquired resistance is a gradual process that requires multiple cell passages.

    • Solution: Be patient and allow the cells to grow for several weeks to months under continuous drug pressure. Monitor the cell population for the emergence of resistant colonies.

  • Possible Cause 3: Clonal Selection Failure. The initial cell population may not contain pre-existing clones with resistance-conferring mutations.

    • Solution: Consider using a different parental cell line or a larger starting population of cells to increase the probability of selecting for resistant clones.

Quantitative Data Summary

Table 1: Ivosidenib IC50 Values in Sensitive and Resistant Cell Lines

Cell Line ModelIDH1 Mutation StatusIvosidenib IC50 (nM)Fold ResistanceReference
IDH1 R132CSingle Mutant2.5-
IDH1 R132C/S280ADouble Mutant992~397
IDH1 R132C/S280FDouble MutantNo Inhibition Observed>1000
IDH1 R132HSingle MutantPotent Inhibition-
IDH1 R132H/S280FDouble MutantNo Inhibition Observed>1000

Table 2: 2-Hydroxyglutarate (2-HG) Production in Response to Ivosidenib

Cell Line ModelIDH1 Mutation StatusTreatment (5 µM Ivosidenib)2-HG ProductionReference
LN18R132CIvosidenibEfficiently Suppressed
LN18R132C/S280FIvosidenibIneffective Suppression
LN18R132HIvosidenibEfficiently Suppressed
LN18R132H/S280FIvosidenibIneffective Suppression
TF-1R132HIvosidenibPotently Suppressed
TF-1R132H/D279NIvosidenibModestly Suppressed

Experimental Protocols

Protocol 1: Cell Viability (IC50) Assay
  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of Ivosidenib dilutions in culture medium.

  • Drug Treatment: Remove the overnight culture medium and add the Ivosidenib dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Viability Reagent Addition: Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for the time specified in the reagent protocol (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results against the drug concentration. Determine the IC50 value using a non-linear regression analysis.

Protocol 2: Western Blotting for RTK Pathway Activation
  • Cell Lysis: After treating cells with Ivosidenib or a vehicle control, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-FLT3) overnight at 4°C with gentle agitation. Recommended starting dilutions are often 1:1000.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Ivosidenib_Resistance_Mechanisms cluster_drug Ivosidenib Action cluster_resistance Resistance Mechanisms Ivosidenib Ivosidenib Mutant_IDH1 Mutant IDH1 (e.g., R132C/H) Ivosidenib->Mutant_IDH1 Inhibits Two_HG 2-HG Production Mutant_IDH1->Two_HG Catalyzes Secondary_Mutation Secondary IDH1 Mutation (e.g., S280F, D279N) Differentiation_Block Differentiation Block Two_HG->Differentiation_Block Induces IDH2_Switch IDH2 Isoform Switching RTK_Activation RTK Pathway Activation (e.g., RAS/MAPK) Secondary_Mutation->Mutant_IDH1 Prevents Ivosidenib binding IDH2_Switch->Two_HG Restores 2-HG production RTK_Activation->Differentiation_Block Bypasses differentiation block

Caption: Mechanisms of acquired resistance to Ivosidenib.

RTK_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3, KIT) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified RTK signaling pathway in Ivosidenib resistance.

References

How to control for the racemic nature of (R,S)-Ivosidenib in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the racemic nature of (R,S)-Ivosidenib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the approved drug Tibsovo®?

A1: this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers: (S)-Ivosidenib and (R)-Ivosidenib. Enantiomers are non-superimposable mirror images of each other. The approved drug, Tibsovo®, is the enantiomerically pure (S)-Ivosidenib, which is a potent inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2]

Q2: Do the (R)- and (S)-enantiomers of Ivosidenib have different biological activities?

Q3: Can the enantiomers of Ivosidenib interconvert in vivo?

A3: Studies have been conducted to investigate the possibility of in vivo racemization of Ivosidenib. A chiral LC-MS/MS method was used to test selected clinical samples, and the results excluded the possibility of in vivo racemization.[2] This suggests that the enantiomers are stable in a biological system and do not readily convert from one form to the other.

Q4: Why is it important to control for the racemic nature of this compound in my experiments?

A4: Using a racemic mixture without proper controls can lead to several issues:

  • Inaccurate Potency Determination: The presence of a less active enantiomer will result in a higher apparent IC50 value for the mixture compared to the pure, active enantiomer.

  • Confounding Off-Target Effects: The "less active" enantiomer may not be completely inert. It could have its own off-target effects that might interfere with the interpretation of your results.

  • Variability in Results: The exact ratio of enantiomers can vary between batches of this compound if not sourced from a reliable supplier, leading to poor reproducibility of experiments.

  • Regulatory Scrutiny: Regulatory agencies like the FDA emphasize the importance of characterizing individual enantiomers early in the drug development process.[1]

Troubleshooting Guides

Issue 1: High variability in experimental results when using this compound.
Possible Cause Troubleshooting Step
Inconsistent Enantiomeric Composition 1. Verify the certificate of analysis for each batch of this compound to ensure a 50:50 racemic mixture. 2. If possible, perform chiral analysis on your starting material to confirm the enantiomeric ratio.
Differential Solubility of Enantiomers 1. Ensure complete dissolution of the compound in your vehicle. 2. Consider using a different solvent system if precipitation is observed.
Uncontrolled Off-Target Effects 1. If feasible, obtain the pure (S)- and (R)-enantiomers to test them individually and compare their effects. 2. Perform control experiments with the vehicle alone to identify any baseline effects.
Issue 2: Observed potency of this compound is lower than expected based on published data for Ivosidenib.
Possible Cause Troubleshooting Step
Presence of the Less Active (R)-enantiomer 1. This is an expected outcome. The IC50 of the racemic mixture will be approximately twice that of the pure (S)-enantiomer, assuming the (R)-enantiomer is completely inactive. 2. For accurate potency determination, it is highly recommended to use enantiomerically pure (S)-Ivosidenib as a positive control.
Degradation of the Compound 1. Check the storage conditions and age of your this compound stock. 2. Perform a purity analysis (e.g., by HPLC) to check for degradation products.

Data Presentation

Table 1: Inhibitory Activity of (S)-Ivosidenib against Mutant IDH1

Mutant IDH1 IC50 (nM)
R132H12
R132C10

Note: This data is for the active (S)-enantiomer. Data for the (R)-enantiomer is not publicly available, but it is reported to be significantly less active.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Ivosidenib Enantiomers

This protocol provides a starting point for the analytical separation of (R)- and (S)-Ivosidenib. Optimization may be required based on your specific HPLC system and column.

Materials:

  • This compound standard

  • (S)-Ivosidenib reference standard (if available)

  • (R)-Ivosidenib reference standard (if available)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like CHIRALPAK® or CHIRALCEL®)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Method:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and 0.1% formic acid in a 65:35 (v/v) ratio. Degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column

    • Mobile Phase: 65:35 (v/v) Methanol:0.1% Formic Acid

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 248 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks. If reference standards are available, inject them to identify the peaks corresponding to the (R)- and (S)-enantiomers.

Protocol 2: Determination of Enantiomeric Excess (%ee)

Once a chiral separation method is established, the enantiomeric excess can be calculated using the peak areas from the chromatogram.

Calculation: %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Signaling Pathway of Mutant IDH1 and Inhibition by Ivosidenib

Mutant_IDH1_Pathway cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell with IDH1 Mutation cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-Type IDH1 alpha-KG_mut alpha-Ketoglutarate 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-KG_mut->2-HG Mutant IDH1 Epigenetic_Changes Histone & DNA Hypermethylation 2-HG->Epigenetic_Changes Differentiation_Block Block in Cell Differentiation Epigenetic_Changes->Differentiation_Block Ivosidenib (S)-Ivosidenib Ivosidenib->alpha-KG_mut Inhibits Experimental_Workflow Start Start Racemic_Ivosidenib This compound Sample Start->Racemic_Ivosidenib Chiral_Separation Chiral HPLC/SFC Racemic_Ivosidenib->Chiral_Separation In_Vitro_Assay In Vitro / In Vivo Experiment Racemic_Ivosidenib->In_Vitro_Assay Quantify_Enantiomers Quantify Peak Areas (R and S) Chiral_Separation->Quantify_Enantiomers Determine_ee Calculate % Enantiomeric Excess Quantify_Enantiomers->Determine_ee Analyze_Results Analyze and Interpret Results Determine_ee->Analyze_Results Inform interpretation In_Vitro_Assay->Analyze_Results Compare_to_Pure Compare with Pure (S)-Ivosidenib Control Analyze_Results->Compare_to_Pure End End Compare_to_Pure->End Logical_Relationship cluster_Controls Essential Controls Racemic_Mixture This compound S_Enantiomer Pure (S)-Ivosidenib (Active Control) Racemic_Mixture->S_Enantiomer Compare Potency R_Enantiomer Pure (R)-Ivosidenib (Activity/Off-target Control) Racemic_Mixture->R_Enantiomer Assess Contribution of 'Inactive' Form Vehicle Vehicle Control Racemic_Mixture->Vehicle Establish Baseline S_Enantiomer->R_Enantiomer Determine Stereoselectivity

References

Technical Support Center: Optimizing (R,S)-Ivosidenib Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of (R,S)-Ivosidenib in animal models.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound.

Issue 1: High Variability in Plasma Exposure Between Animals

Question: We are observing significant inter-animal variability in the plasma concentrations of Ivosidenib after oral administration. What could be the cause, and how can we minimize this?

Answer:

High variability in plasma exposure is a common challenge in preclinical oral dosing studies. Several factors related to the drug's properties and the experimental procedures can contribute to this.

  • Physicochemical Properties: Ivosidenib's classification as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability) can lead to dissolution rate-limited absorption, which can be highly variable.

  • P-glycoprotein (P-gp) Efflux: Ivosidenib is a substrate of the P-gp efflux transporter.[1] The expression and activity of P-gp can vary between animals, leading to differences in the extent of intestinal efflux and, consequently, variable net absorption.

  • CYP3A4 Metabolism: Ivosidenib is primarily metabolized by CYP3A4.[1] Variability in the expression and activity of this enzyme in the gut wall and liver can lead to differences in first-pass metabolism.

  • Experimental Technique: Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes that affect gastrointestinal transit and absorption.

  • Food Effects: The presence or absence of food in the stomach can significantly alter the gastrointestinal environment (e.g., pH, motility) and affect the dissolution and absorption of Ivosidenib.

Troubleshooting Steps:

  • Standardize Fasting and Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing and have access to food at a standardized time post-dosing.

  • Refine Oral Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate dose administration.

  • Consider Formulation Strategies:

    • Solubilizing Formulations: Employing formulations such as self-emulsifying drug delivery systems (SEDDS), solid dispersions, or nanoparticle suspensions can enhance the dissolution rate and reduce variability.

    • P-gp Inhibitors: Co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporine A) can reduce efflux and increase absorption. However, this should be done cautiously, considering potential drug-drug interactions.

  • Control for Genetic Variability: If possible, use animals from a highly inbred strain to minimize genetic differences in transporter and enzyme expression.

Issue 2: Lower Than Expected Oral Bioavailability

Question: Our calculated oral bioavailability for Ivosidenib in mice is around 48%[2]. How can we improve this?

Answer:

While an oral bioavailability of 48% may be acceptable for some applications, there are strategies to enhance it further. The primary factors limiting Ivosidenib's bioavailability are likely its low aqueous solubility and its susceptibility to P-gp-mediated efflux.

Strategies for Bioavailability Enhancement:

  • Formulation Approaches:

    • Lipid-Based Formulations: Formulations like SEDDS can improve the solubilization of Ivosidenib and promote lymphatic absorption, which can bypass first-pass metabolism.

    • Amorphous Solid Dispersions: Creating a solid dispersion of Ivosidenib in a polymeric carrier can enhance its dissolution rate and apparent solubility.

    • Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution and improve absorption.

  • Use of Excipients:

    • Solubilizing Agents: Incorporating surfactants (e.g., polysorbates, Cremophor® EL) or cyclodextrins can improve the solubility of Ivosidenib in the gastrointestinal tract.

    • P-gp Inhibiting Excipients: Some pharmaceutical excipients, such as Vitamin E TPGS, have been shown to inhibit P-gp and can be included in formulations to reduce efflux.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ivosidenib?

A1: Ivosidenib is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1] In cancer cells with IDH1 mutations, the enzyme converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in cellular differentiation. Ivosidenib inhibits the production of 2-HG, thereby restoring normal cellular differentiation.

Q2: How is Ivosidenib metabolized, and what are the implications for animal studies?

A2: Ivosidenib is primarily metabolized by the cytochrome P450 enzyme CYP3A4. It is also an inducer of CYP3A4. This has important implications for potential drug-drug interactions in animal studies. Co-administration of Ivosidenib with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase its plasma concentrations, while co-administration with strong CYP3A4 inducers (e.g., rifampicin) can decrease its exposure. When designing experiments, it is crucial to consider the potential for other administered compounds to interact with the CYP3A4 pathway.

Q3: Is Ivosidenib a substrate for any efflux transporters?

A3: Yes, Ivosidenib has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter. This means that P-gp in the intestinal epithelium can actively pump Ivosidenib back into the intestinal lumen, thereby reducing its net absorption and oral bioavailability.

Q4: What is the effect of food on the absorption of Ivosidenib?

A4: In clinical studies, administration of Ivosidenib with a high-fat meal has been shown to increase its plasma concentration. While specific food effect studies in animal models are not widely published, it is reasonable to assume that food could impact its absorption. For consistency in preclinical studies, it is recommended to administer Ivosidenib to fasted animals.

Q5: What are the key pharmacokinetic parameters of Ivosidenib in common animal models?

A5: The following table summarizes key pharmacokinetic parameters of Ivosidenib in mice and rats from published studies.

ParameterMouse (BALB/c)Rat (Sprague-Dawley)
Dose (Oral) 10 mg/kg10 mg/kg
Vehicle Not specifiedNot specified
Cmax (ng/mL) 1,860 ± 2402,300
Tmax (h) 4.0 ± 0.08.0
AUC (ng·h/mL) 24,500 ± 3,10045,900
Oral Bioavailability (%) 48-
Half-life (h) -5.3

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

Objective: To administer a precise oral dose of this compound formulation to rats.

Materials:

  • This compound formulation

  • Appropriately sized gavage needles (e.g., 18-20 gauge, 2-3 inches long with a ball tip)

  • Syringes (1-3 mL)

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Preparation: Fast the rats for 4-6 hours before dosing, with free access to water.

  • Dose Calculation: Weigh each rat immediately before dosing to calculate the exact volume of the formulation to be administered based on the target dose (mg/kg).

  • Restraint: Gently but firmly restrain the rat to immobilize its head and straighten its neck and back.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.

  • Dose Administration: Once the needle is in the correct position (pre-measured to the level of the last rib), slowly administer the formulation.

  • Needle Removal: Gently remove the gavage needle.

  • Monitoring: Return the rat to its cage and monitor for any signs of distress or regurgitation.

Protocol 2: Serial Blood Sampling for Pharmacokinetic Analysis in Rats

Objective: To collect serial blood samples from rats after oral administration of this compound to determine its plasma concentration-time profile.

Materials:

  • Microcentrifuge tubes containing an anticoagulant (e.g., K2-EDTA)

  • Capillary tubes or small gauge needles and syringes

  • Anesthetic (if required and justified in the animal protocol)

  • Heat lamp (for tail vein sampling)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Pre-dose Sample: Collect a baseline blood sample (Time 0) before administering Ivosidenib.

  • Post-dose Sampling: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) after oral administration.

  • Blood Collection Technique (e.g., from the tail vein):

    • Warm the rat's tail using a heat lamp to dilate the blood vessels.

    • Puncture the lateral tail vein with a small gauge needle.

    • Collect the required volume of blood (typically 100-200 µL) into a microcentrifuge tube containing anticoagulant.

    • Apply gentle pressure to the puncture site to stop the bleeding.

  • Plasma Separation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the supernatant (plasma) to a clean, labeled microcentrifuge tube.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Visualizations

Mutant_IDH1_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Downstream Effects Isocitrate Isocitrate mIDH1 Mutant IDH1 Isocitrate->mIDH1 Wild-type activity (reduced) alpha_KG α-Ketoglutarate 2_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->alpha_KG Neomorphic activity mIDH1->2_HG NADPH -> NADP+ Ivosidenib This compound Ivosidenib->mIDH1 Inhibition Dioxygenases α-KG-Dependent Dioxygenases 2_HG->Dioxygenases Competitive Inhibition Histone_Demethylases Histone Demethylases (e.g., KDMs) Dioxygenases->Histone_Demethylases TET_Enzymes TET Enzymes (DNA Demethylases) Dioxygenases->TET_Enzymes Epigenetic_Dysregulation Epigenetic Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Hypermethylation Histone & DNA Hypermethylation Histone_Demethylases->Hypermethylation Leads to TET_Enzymes->Hypermethylation Leads to Hypermethylation->Epigenetic_Dysregulation Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis Bioavailability_Workflow Start Start Formulation Prepare this compound Formulation Start->Formulation Animal_Prep Prepare and Fast Animal Models (e.g., Rats) Formulation->Animal_Prep Dosing Administer Formulation via Oral Gavage Animal_Prep->Dosing Blood_Sampling Collect Serial Blood Samples at Predetermined Timepoints Dosing->Blood_Sampling Plasma_Separation Separate Plasma by Centrifugation Blood_Sampling->Plasma_Separation Sample_Analysis Quantify Ivosidenib in Plasma using LC-MS/MS Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) Sample_Analysis->PK_Analysis End End PK_Analysis->End Troubleshooting_Logic Problem Low or Variable Oral Bioavailability Check_Solubility Is the drug fully dissolved in the vehicle? Problem->Check_Solubility Improve_Formulation Improve Formulation: - Use solubilizing agents - Create solid dispersion - Nanoparticle formulation Check_Solubility->Improve_Formulation No Check_Pgp Is P-gp efflux a concern? Check_Solubility->Check_Pgp Yes Re-evaluate Re-evaluate Bioavailability Improve_Formulation->Re-evaluate Add_Pgp_Inhibitor Consider co-administration with a P-gp inhibitor or use P-gp inhibiting excipients Check_Pgp->Add_Pgp_Inhibitor Yes Check_Metabolism Is first-pass metabolism by CYP3A4 significant? Check_Pgp->Check_Metabolism No Add_Pgp_Inhibitor->Re-evaluate Consider_Route If oral route remains problematic, consider alternative routes for initial efficacy studies Check_Metabolism->Consider_Route Yes Check_Metabolism->Re-evaluate No

References

Validation & Comparative

Validating (R,S)-Ivosidenib as a Specific Inhibitor of Mutant IDH1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R,S)-Ivosidenib, a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), with other alternative inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Mutant IDH1 Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a common feature in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1] Wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG).[2] However, mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis.[3]

This compound (AG-120) is a potent and selective inhibitor of mutant IDH1.[4] It is designed to specifically target the mutated enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation. This guide evaluates the specificity and efficacy of this compound in comparison to other mutant IDH1 and pan-mutant IDH1/2 inhibitors.

Comparative Analysis of Mutant IDH1 Inhibitors

The following table summarizes the in vitro potency of Ivosidenib and other notable mutant IDH1 inhibitors against various IDH1 and IDH2 enzyme isoforms. The data highlights the specificity of each compound.

InhibitorTarget(s)IC50 (nM) vs. Mutant IDH1 (R132H)IC50 (nM) vs. Mutant IDH1 (R132C)IC50 (nM) vs. Wild-Type IDH1IC50 (nM) vs. Mutant IDH2 (R140Q)IC50 (nM) vs. Wild-Type IDH2Reference(s)
This compound (AG-120) Mutant IDH110-12~1024-71No significant activityNo significant activity
Vorasidenib (AG-881) Pan-mutant IDH1/2Potent inhibitorPotent inhibitor-Potent inhibitor-
BAY1436032 Pan-mutant IDH1151520,000>100,000>100,000
DS-1001b Mutant IDH1Strong inhibitionStrong inhibitionWeak inhibitionNo significant activityNo significant activity
Enasidenib (AG-221) Mutant IDH248,400-4501001,800

Experimental Validation of this compound Specificity

The validation of this compound as a specific inhibitor of mutant IDH1 involves a series of biochemical, cellular, and in vivo experiments.

Biochemical Assays: Direct Enzyme Inhibition

Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of purified mutant and wild-type IDH1 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human wild-type and mutant (R132H, R132C) IDH1 enzymes are purified.

  • Reaction Mixture: A reaction buffer is prepared containing Tris-HCl (pH 7.5), NaCl, MgCl2, and the cofactor NADPH.

  • Inhibitor Addition: Serial dilutions of this compound or other inhibitors are added to the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, α-ketoglutarate.

  • Detection: The enzymatic activity is measured by monitoring the rate of NADPH consumption, which is detected by a decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Cellular Assays: 2-HG Production Inhibition

Objective: To assess the ability of this compound to inhibit the production of the oncometabolite 2-HG in cancer cells harboring IDH1 mutations.

Methodology:

  • Cell Culture: Human cancer cell lines with endogenous IDH1 mutations (e.g., HT1080 fibrosarcoma with IDH1-R132C) or engineered to express mutant IDH1 (e.g., U87 MG glioblastoma with IDH1-R132H) are cultured under standard conditions.

  • Inhibitor Treatment: Cells are treated with varying concentrations of this compound or control compounds for a specified period (e.g., 48-72 hours).

  • Metabolite Extraction: Intracellular and extracellular metabolites are extracted from the cells and culture media, respectively.

  • 2-HG Quantification: The levels of D-2-HG are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The IC50 for 2-HG production is determined by plotting the 2-HG levels against the inhibitor concentration.

In Vivo Models: Tumor Growth Inhibition and Differentiation

Objective: To evaluate the anti-tumor efficacy and induction of differentiation by this compound in animal models of IDH1-mutant cancer.

Methodology:

  • Xenograft Model: Immunocompromised mice are subcutaneously or orthotopically implanted with human IDH1-mutant cancer cells or patient-derived xenografts (PDXs).

  • Inhibitor Administration: Once tumors are established, mice are treated with this compound or a vehicle control, typically via oral gavage, on a daily schedule.

  • Tumor Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous models) or non-invasive imaging (for orthotopic models).

  • Pharmacodynamic Analysis: At the end of the study, tumors and plasma are collected to measure 2-HG levels.

  • Histological Analysis: Tumor tissues are fixed and sectioned for immunohistochemical staining of differentiation markers (e.g., CD14 and CD15 in AML models, or GFAP in glioma models) to assess the induction of cell differentiation.

  • Data Analysis: Tumor growth curves, survival rates, and changes in biomarker expression are analyzed to determine the in vivo efficacy of the inhibitor.

Visualizing the Mechanism and Validation Process

To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Signaling_Pathway Mutant IDH1 Signaling Pathway cluster_Metabolism Cellular Metabolism cluster_Oncogenesis Oncogenesis Isocitrate Isocitrate Wild_Type_IDH1 Wild-Type IDH1 Isocitrate->Wild_Type_IDH1 NADP+ -> NADPH alpha-Ketoglutarate alpha-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha-Ketoglutarate->Mutant_IDH1 NADPH -> NADP+ Wild_Type_IDH1->alpha-Ketoglutarate 2-Hydroxyglutarate 2-Hydroxyglutarate (2-HG) Mutant_IDH1->2-Hydroxyglutarate Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2-Hydroxyglutarate->Epigenetic_Dysregulation Blocked_Differentiation Blocked Cell Differentiation Epigenetic_Dysregulation->Blocked_Differentiation Tumor_Growth Tumor Growth Blocked_Differentiation->Tumor_Growth Ivosidenib This compound Ivosidenib->Mutant_IDH1 Inhibition

Caption: Mutant IDH1 signaling and Ivosidenib's mechanism of action.

Experimental_Workflow Experimental Workflow for Validating Ivosidenib Specificity cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_endpoints Key Endpoints Biochemical_Assay Biochemical Assay (Enzyme Inhibition) Cellular_Assay Cellular Assay (2-HG Production) Biochemical_Assay->Cellular_Assay Confirms cell permeability and target engagement IC50 IC50 Determination Biochemical_Assay->IC50 Xenograft_Model Animal Xenograft Model (Tumor Growth) Cellular_Assay->Xenograft_Model Translates to in vivo setting 2HG_Reduction 2-HG Reduction Cellular_Assay->2HG_Reduction PDX_Model Patient-Derived Xenograft (Efficacy & Differentiation) Xenograft_Model->PDX_Model Increases clinical relevance Tumor_Regression Tumor Regression Xenograft_Model->Tumor_Regression Differentiation_Markers Increased Differentiation Markers PDX_Model->Differentiation_Markers

Caption: Workflow for validating Ivosidenib's specificity.

Logical_Relationship Logical Framework for Validating Ivosidenib Specificity Premise Hypothesis: This compound is a specific inhibitor of mutant IDH1. Biochemical_Evidence Biochemical Evidence: High potency against mutant IDH1, low potency against wild-type IDH1/2. Premise->Biochemical_Evidence Cellular_Evidence Cellular Evidence: Potent reduction of 2-HG in mutant IDH1 cell lines. Premise->Cellular_Evidence InVivo_Evidence In Vivo Evidence: Tumor growth inhibition and induction of differentiation in mutant IDH1 models. Premise->InVivo_Evidence Conclusion Conclusion: This compound is a validated specific inhibitor of mutant IDH1. Biochemical_Evidence->Conclusion Cellular_Evidence->Conclusion InVivo_Evidence->Conclusion

Caption: Logical framework for Ivosidenib's specificity validation.

Conclusion

The presented data from biochemical, cellular, and in vivo studies collectively validate this compound as a potent and specific inhibitor of mutant IDH1. Its high selectivity for the mutant enzyme over the wild-type counterpart and other related enzymes like IDH2 minimizes off-target effects, offering a targeted therapeutic strategy. The ability of Ivosidenib to effectively reduce the oncometabolite 2-HG and induce cellular differentiation in preclinical models provides a strong rationale for its clinical use in patients with IDH1-mutant cancers. This comparative guide provides researchers and drug development professionals with the necessary data and methodological insights to objectively evaluate this compound and its role in the landscape of targeted cancer therapies.

References

Investigating the Cross-Reactivity of (R,S)-Ivosidenib with the IDH2 Enzyme: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of (R,S)-Ivosidenib against its primary target, the isocitrate dehydrogenase 1 (IDH1) enzyme, and its potential cross-reactivity with the isocitrate dehydrogenase 2 (IDH2) enzyme. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Ivosidenib and IDH Enzymes

Ivosidenib is an oral, small-molecule inhibitor specifically designed to target mutated forms of isocitrate dehydrogenase 1 (IDH1). Mutations in the IDH1 gene are frequently observed in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, contributing to tumorigenesis. Ivosidenib works by inhibiting this mutant IDH1 activity, thereby reducing 2-HG levels and promoting the differentiation of malignant cells.

The isocitrate dehydrogenase enzyme family includes three isoforms: IDH1, IDH2, and IDH3. IDH1 is located in the cytoplasm and peroxisomes, while IDH2 and IDH3 are found in the mitochondria. Both IDH1 and IDH2 are homodimeric enzymes that catalyze the oxidative decarboxylation of isocitrate to α-KG, utilizing NADP+ as a cofactor. Given the structural and functional similarities between IDH1 and IDH2, investigating the selectivity of IDH1 inhibitors is crucial for understanding their therapeutic window and potential off-target effects.

Quantitative Comparison of Ivosidenib Activity on IDH1 and IDH2

Biochemical and cellular assays have been conducted to determine the inhibitory potency and selectivity of Ivosidenib. The data consistently demonstrates that Ivosidenib is a potent and selective inhibitor of mutant IDH1, with minimal to no activity against the IDH2 enzyme at comparable concentrations.

Target EnzymeSpecific FormIC50 (nM)Reference
IDH1 R132H Mutant12[1]
R132C Mutant13[1]
R132G Mutant8[1]
R132L Mutant13[1]
R132S Mutant12[1]
Wild-Type (WT)71
IDH2 Wild-Type (WT) & Mutant>10,000 (No inhibition observed at micromolar concentrations)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide to determine the inhibitory activity and selectivity of Ivosidenib.

Biochemical Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of Ivosidenib on the enzymatic activity of purified IDH1 and IDH2 proteins.

Objective: To determine the 50% inhibitory concentration (IC50) of Ivosidenib against various forms of IDH1 and IDH2.

Materials:

  • Purified recombinant human IDH1 (Wild-Type and R132 mutants) and IDH2 (Wild-Type and mutant) enzymes.

  • Ivosidenib (AG-120) dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% BSA, and 1 mM DTT.

  • Substrates: α-ketoglutarate (α-KG) and NADPH.

  • Detection Reagent: Diaphorase and Resazurin.

  • 384-well plates.

Procedure:

  • A serial dilution of Ivosidenib in DMSO is prepared.

  • The purified IDH enzyme is diluted in the assay buffer to the desired concentration.

  • In a 384-well plate, the IDH enzyme solution is added to each well.

  • The serially diluted Ivosidenib or DMSO (as a vehicle control) is added to the wells containing the enzyme and incubated for a specified period (e.g., 60 minutes) at room temperature to allow for compound binding.

  • The enzymatic reaction is initiated by adding a mixture of the substrates, α-KG and NADPH, to each well.

  • The reaction is allowed to proceed for a set time (e.g., 60-120 minutes) at 37°C. The neomorphic activity of mutant IDH1 consumes NADPH.

  • The reaction is stopped, and the amount of remaining NADPH is quantified by adding a detection reagent containing diaphorase and resazurin. Diaphorase uses the remaining NADPH to convert resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent).

  • The fluorescence intensity is measured using a plate reader (e.g., excitation at 530 nm and emission at 590 nm).

  • The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the Ivosidenib concentration and fitting the data to a four-parameter logistic equation.

Cellular 2-HG Reduction Assay

This assay measures the ability of Ivosidenib to inhibit the production of the oncometabolite 2-hydroxyglutarate (2-HG) in cancer cells harboring IDH1 mutations.

Objective: To determine the cellular potency of Ivosidenib in reducing 2-HG levels.

Materials:

  • Human cancer cell lines endogenously expressing mutant IDH1 (e.g., HT1080 fibrosarcoma cells with IDH1 R132C mutation).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • Ivosidenib (AG-120) dissolved in DMSO.

  • 96-well cell culture plates.

  • Reagents for cell lysis and 2-HG quantification (e.g., LC-MS/MS or a commercially available 2-HG assay kit).

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cell culture medium is replaced with fresh medium containing various concentrations of Ivosidenib or DMSO (vehicle control).

  • The cells are incubated with the compound for a specified period (e.g., 48-72 hours) to allow for cellular uptake and target engagement.

  • After incubation, the cells are harvested and lysed to release intracellular metabolites.

  • The concentration of 2-HG in the cell lysates is quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • The percentage of 2-HG reduction is calculated for each Ivosidenib concentration relative to the vehicle-treated control.

  • The cellular IC50 value is determined by plotting the percentage of 2-HG reduction against the logarithm of the Ivosidenib concentration.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the biochemical pathway of IDH enzymes and the experimental workflow for assessing Ivosidenib's activity.

IDH_Signaling_Pathway cluster_cytoplasm Cytoplasm / Peroxisome cluster_mutant_cyto Mutant IDH1 Pathway cluster_mitochondria Mitochondrion Isocitrate_cyto Isocitrate aKG_cyto α-Ketoglutarate Isocitrate_cyto->aKG_cyto IDH1 (WT) NADPH_cyto NADPH NADP_cyto NADP+ NADP_cyto->NADPH_cyto IDH1_WT IDH1 (Wild-Type) aKG_mut_cyto α-Ketoglutarate TwoHG_cyto D-2-Hydroxyglutarate (Oncometabolite) aKG_mut_cyto->TwoHG_cyto IDH1 (Mutant) NADPH_mut_cyto NADPH NADP_mut_cyto NADP+ NADPH_mut_cyto->NADP_mut_cyto IDH1_mut IDH1 (Mutant) Ivosidenib Ivosidenib Ivosidenib->IDH1_mut Inhibits Isocitrate_mito Isocitrate aKG_mito α-Ketoglutarate Isocitrate_mito->aKG_mito IDH2 (WT) NADPH_mito NADPH NADP_mito NADP+ NADP_mito->NADPH_mito IDH2_WT IDH2 (Wild-Type)

Caption: Biochemical pathways of wild-type IDH1/IDH2 and mutant IDH1.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Prepare serial dilutions of Ivosidenib B2 Incubate purified IDH1/IDH2 enzyme with Ivosidenib B1->B2 B3 Initiate reaction with α-KG and NADPH B2->B3 B4 Measure NADPH consumption (fluorescence) B3->B4 B5 Calculate IC50 values B4->B5 C1 Seed mutant IDH1-expressing cancer cells C2 Treat cells with varying concentrations of Ivosidenib C1->C2 C3 Lyse cells and extract metabolites C2->C3 C4 Quantify 2-HG levels (LC-MS/MS) C3->C4 C5 Determine cellular IC50 C4->C5

Caption: Workflow for biochemical and cellular assays.

Conclusion

The available experimental data strongly supports the high selectivity of this compound for the IDH1 enzyme, particularly the mutated forms commonly found in various cancers. Biochemical and cellular assays consistently demonstrate potent inhibition of mutant IDH1 in the low nanomolar range, leading to a significant reduction of the oncometabolite 2-HG. In contrast, Ivosidenib exhibits no significant inhibitory activity against the IDH2 enzyme at micromolar concentrations, indicating a very low potential for cross-reactivity. This high degree of selectivity is a key attribute of Ivosidenib, contributing to its targeted therapeutic effect and favorable safety profile in the treatment of IDH1-mutant cancers.

References

Validating the On-Target Effects of (R,S)-Ivosidenib: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R,S)-Ivosidenib (Ivosidenib) is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in IDH1 are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. The mutant enzyme neomorphically produces the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis by altering epigenetic regulation and blocking cellular differentiation.[1][2][3][4] Ivosidenib is designed to specifically inhibit this mutant IDH1 activity, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.[1]

This guide provides a comprehensive comparison of pharmacological inhibition with Ivosidenib against genetic approaches for validating the on-target effects of mutant IDH1 inhibition. Validating that the observed cellular and physiological effects of a drug are a direct consequence of its interaction with the intended target is a critical step in drug development. Genetic methods, such as CRISPR-Cas9-mediated gene knockout and shRNA-mediated gene knockdown, serve as the gold standard for target validation by mimicking the effect of a highly specific inhibitor.

Comparison of Pharmacological and Genetic Inhibition of Mutant IDH1

The primary goal of both pharmacological inhibition with Ivosidenib and genetic knockdown/knockout of mutant IDH1 is to abrogate the production of 2-HG and observe the downstream consequences on cancer cell biology.

ParameterThis compoundGenetic Inhibition (CRISPR/shRNA)Key Considerations
Mechanism of Action Allosteric inhibition of the mutant IDH1 enzyme, preventing the conversion of α-ketoglutarate to 2-HG.Complete or partial loss of mutant IDH1 protein expression through gene knockout or mRNA degradation.Ivosidenib offers reversible and dose-dependent inhibition, while genetic approaches provide a more permanent and potentially complete loss of function.
Specificity Highly selective for mutant IDH1 over wild-type IDH1 and IDH2. However, at higher concentrations, it can inhibit the wild-type isoform.Highly specific to the targeted gene, minimizing off-target effects with proper guide/shRNA design.Off-target effects of small molecules and incomplete penetrance or off-target cutting in genetic approaches are potential concerns.
Key On-Target Effect Reduction of intracellular and plasma 2-HG levels.Significant reduction in 2-HG production.The magnitude of 2-HG reduction is a key readout for both methods.
Biological Outcomes Induction of myeloid differentiation, reduction in blast counts, and increase in mature myeloid cells in AML. In solid tumors, it leads to disease control and reversal of oncogenic gene expression signatures.Phenocopies the effects of Ivosidenib, including induction of differentiation and inhibition of cell proliferation.Demonstrating that genetic inhibition recapitulates the pharmacological effects provides strong evidence for on-target activity.
Therapeutic Relevance Approved therapeutic for IDH1-mutant AML and cholangiocarcinoma.A research tool for target validation and identification of resistance mechanisms.Ivosidenib provides direct clinical relevance, while genetic tools are crucial for preclinical validation and discovery.

Quantitative Data Summary

The following tables summarize the quantitative effects of Ivosidenib and provide a framework for comparing these with the expected outcomes of genetic inhibition of mutant IDH1.

Table 1: Effect of Ivosidenib on 2-Hydroxyglutarate (2-HG) Levels
Cancer TypeModel SystemIvosidenib Concentration% Reduction in 2-HGReference
GliomaPatient-derived tumor tissue500 mg q.d.91.1%
CholangiocarcinomaPatient plasmaMultiple dosesUp to 98%
AMLIn vitro (IDH1-mutant AML cells)Not specifiedSignificant decrease
Table 2: Cellular Differentiation Markers in AML Models
Treatment/MethodCell LineMarkerChange in ExpressionReference
IvosidenibPrimary human IDH1-mutant AML cellsCD11b, CD14, CD15Increased
IvosidenibPrimary human IDH1-mutant AML cellsMyeloperoxidase (MPO)Increased
Genetic Inhibition (Expected)IDH1-mutant AML cellsCD11b, CD14, CD15, MPOExpected to Increase

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for validating the on-target effects of Ivosidenib using genetic approaches.

Protocol 1: CRISPR-Cas9 Mediated Knockout of Mutant IDH1 in AML Cells

This protocol describes the generation of a mutant IDH1 knockout cell line to validate that the effects of Ivosidenib are due to the inhibition of its specific target.

Objective: To create a stable mutant IDH1 knockout cell line to compare the cellular phenotype with that of Ivosidenib-treated cells.

Materials:

  • IDH1-mutant AML cell line (e.g., OCI-AML3-mIDH1)

  • Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting the mutant IDH1 allele

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin for selection

  • Flow cytometer

  • Western blot reagents

  • 2-HG measurement kit

Procedure:

  • gRNA Design and Cloning: Design gRNAs specific to the mutant IDH1 sequence. Clone the gRNA into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction of AML Cells: Transduce the IDH1-mutant AML cells with the lentivirus in the presence of polybrene.

  • Selection of Knockout Cells: Select for transduced cells by adding puromycin to the culture medium.

  • Validation of Knockout:

    • Confirm the absence of mutant IDH1 protein expression by Western blot.

    • Sequence the genomic DNA to verify the intended mutation at the target site.

  • Phenotypic Analysis:

    • Measure intracellular 2-HG levels and compare them to wild-type and Ivosidenib-treated cells.

    • Assess cell differentiation by flow cytometry for surface markers (e.g., CD11b, CD14).

    • Evaluate cell proliferation and viability.

Protocol 2: shRNA-Mediated Knockdown of Mutant IDH1 in Primary AML Cells

This protocol details the transient knockdown of mutant IDH1 expression using lentiviral-delivered shRNA in primary patient samples.

Objective: To transiently reduce mutant IDH1 expression in primary AML cells to assess the impact on cell differentiation and viability.

Materials:

  • Primary AML cells with an IDH1 mutation

  • Lentiviral vectors expressing an shRNA targeting mutant IDH1 and a fluorescent reporter (e.g., GFP)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Protamine sulfate

  • Specialized medium for primary AML cell culture

  • Flow cytometer

Procedure:

  • shRNA Vector and Lentivirus Production: Obtain or generate a lentiviral vector containing an shRNA sequence targeting the mutant IDH1 mRNA. Produce high-titer lentivirus in HEK293T cells.

  • Transduction of Primary AML Cells:

    • Thaw and culture primary AML cells in a specialized medium containing cytokines to maintain viability.

    • Transduce the cells with the shRNA lentivirus in the presence of protamine sulfate.

  • Assessment of Knockdown and Phenotype:

    • After 48-72 hours, assess transduction efficiency by measuring the percentage of GFP-positive cells via flow cytometry.

    • Sort the GFP-positive cells and confirm knockdown of mutant IDH1 mRNA by qRT-PCR.

    • Analyze the GFP-positive population for changes in differentiation markers and viability.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG IDH1 (Wild-Type) alpha_KG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Ivosidenib Ivosidenib Ivosidenib->Two_HG Inhibits Genetic_Inhibition Genetic Inhibition (CRISPR/shRNA) Genetic_Inhibition->Two_HG Prevents Production

Figure 1. Signaling pathway of normal and mutant IDH1 and points of intervention.

Experimental_Workflow cluster_0 Pharmacological Validation cluster_1 Genetic Validation Start_Pharm IDH1-Mutant Cancer Cells Treat_Ivosidenib Treat with Ivosidenib Start_Pharm->Treat_Ivosidenib Measure_Pharm Measure 2-HG Levels & Phenotypic Changes Treat_Ivosidenib->Measure_Pharm Compare Compare Results Measure_Pharm->Compare Start_Gen IDH1-Mutant Cancer Cells Knockout_Knockdown Mutant IDH1 Knockout/Knockdown Start_Gen->Knockout_Knockdown Measure_Gen Measure 2-HG Levels & Phenotypic Changes Knockout_Knockdown->Measure_Gen Measure_Gen->Compare Conclusion Confirm On-Target Effect of Ivosidenib Compare->Conclusion

Figure 2. Workflow for comparing pharmacological and genetic validation.

Conclusion

Validating the on-target effects of this compound is paramount for understanding its mechanism of action and for the development of next-generation inhibitors. Genetic approaches, including CRISPR-Cas9 and shRNA, provide powerful tools to confirm that the therapeutic benefits of Ivosidenib are a direct result of its intended activity against mutant IDH1. By demonstrating that genetic ablation of the target phenocopies the effects of the drug, researchers can build a robust case for the drug's mechanism and specificity. The integration of both pharmacological and genetic validation strategies is essential for advancing targeted cancer therapies.

References

Assessing the Synergistic Effects of (R,S)-Ivosidenib with Other Chemotherapy Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R,S)-Ivosidenib (Tibsovo®), a potent inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant enzyme, has demonstrated significant clinical activity as a monotherapy in IDH1-mutated malignancies, particularly Acute Myeloid Leukemia (AML). However, to enhance its therapeutic efficacy and overcome potential resistance mechanisms, research has increasingly focused on its synergistic effects when combined with other chemotherapy agents. This guide provides a comprehensive comparison of the performance of Ivosidenib in combination with other agents, supported by available preclinical and clinical experimental data.

Preclinical Synergistic Effects of Ivosidenib Combinations

Preclinical studies have provided a strong rationale for combining Ivosidenib with other anticancer agents. These investigations, primarily in AML models, have demonstrated enhanced antitumor activity through various mechanisms.

Ivosidenib and Azacitidine

The combination of Ivosidenib with the hypomethylating agent azacitidine has shown promising synergistic effects in preclinical AML models. In a patient-derived xenograft (PDX) model of IDH1-mutant AML, the combination of Ivosidenib and azacitidine resulted in a greater than 99% reduction in human CD45+ leukemic cells in the bone marrow.[1] This profound reduction in leukemic burden was significantly greater than that observed with either agent alone, suggesting a strong synergistic interaction in vivo. The proposed mechanism for this synergy involves the dual targeting of epigenetic dysregulation characteristic of IDH1-mutant cancers.

Ivosidenib and Venetoclax

The rationale for combining Ivosidenib with the BCL-2 inhibitor venetoclax stems from the observation that IDH mutations induce a dependency on the anti-apoptotic protein BCL-2 for survival.[2] Preclinical data suggest that by inhibiting the mutant IDH1 enzyme, Ivosidenib can lead to the differentiation of leukemic blasts, which may, in turn, sensitize them to apoptosis induced by BCL-2 inhibition. A study utilizing a patient-derived xenograft model of IDH1-mutant AML demonstrated that the combination of Ivosidenib and venetoclax led to a 99% reduction in human CD45+ cells in the bone marrow, with undetectable disease in the peripheral blood of 8 out of 10 mice by week 10.[1]

Clinical Performance of Ivosidenib Combination Therapies

The promising preclinical findings have translated into significant clinical benefits, particularly in the context of AML.

Ivosidenib in Combination with Azacitidine for Newly Diagnosed AML

The Phase 3 AGILE study provided pivotal evidence for the synergistic efficacy of Ivosidenib and azacitidine in patients with newly diagnosed IDH1-mutated AML who were ineligible for intensive chemotherapy.[3][4] The combination therapy demonstrated a statistically significant improvement in event-free survival (EFS) and overall survival (OS) compared to azacitidine plus placebo.

Efficacy EndpointIvosidenib + AzacitidinePlacebo + AzacitidineHazard Ratio (95% CI)p-value
Median Event-Free Survival Not Reached2.8 months0.33 (0.16 - 0.69)0.0011
Median Overall Survival 24.0 months7.9 months0.44 (0.27 - 0.73)0.0005
Complete Remission (CR) Rate 47.2%14.9%-<0.0001
Overall Response Rate (ORR) 62.5%18.9%-<0.0001

Table 1: Efficacy outcomes from the Phase 3 AGILE study of Ivosidenib in combination with Azacitidine in newly diagnosed IDH1-mutated AML.

Ivosidenib in Combination with Venetoclax ± Azacitidine in Myeloid Malignancies

A Phase Ib/II study investigated the safety and efficacy of Ivosidenib in combination with venetoclax, with or without azacitidine, in patients with IDH1-mutated myeloid malignancies. The results demonstrated high rates of composite complete remission (CRc).

Treatment CombinationPatient PopulationComposite Complete Remission (CRc) Rate
Ivosidenib + Venetoclax Relapsed/Refractory AML75%
Ivosidenib + Venetoclax Treatment-Naïve AML100%
Ivosidenib + Venetoclax + Azacitidine Mixed90%

Table 2: Composite complete remission rates from a Phase Ib/II study of Ivosidenib in combination with Venetoclax with or without Azacitidine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the synergistic effects of Ivosidenib combinations.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of drug combinations on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., IDH1-mutant AML cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of Ivosidenib, the combination agent (e.g., azacitidine or venetoclax), and the combination of both drugs for 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy can be quantitatively assessed using software that calculates the Combination Index (CI), where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) following drug treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with Ivosidenib, the combination agent, or the combination of both for 48-72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models are used to evaluate the efficacy of drug combinations in a more clinically relevant setting.

  • Model Establishment: Engraft immunodeficient mice (e.g., NSG mice) with primary human cancer cells (e.g., from an AML patient with an IDH1 mutation).

  • Tumor Growth Monitoring: Monitor tumor growth or engraftment of human cells (e.g., by measuring peripheral human CD45+ cells).

  • Drug Administration: Once tumors are established or human cell engraftment reaches a certain level, randomize the mice into treatment groups: vehicle control, Ivosidenib alone, combination agent alone, and the combination of both drugs. Administer drugs according to a predetermined schedule and dosage.

  • Efficacy Assessment: Monitor tumor volume or the percentage of human leukemic cells in the peripheral blood and bone marrow over time.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and harvest tumors or bone marrow for further analysis, such as immunohistochemistry or flow cytometry, to assess treatment effects on cell proliferation, apoptosis, and differentiation.

Visualizing Mechanisms and Workflows

Proposed Synergistic Mechanism of Ivosidenib and Azacitidine

Synergistic_Mechanism_Ivosidenib_Azacitidine Ivosidenib Ivosidenib mutant_IDH1 Mutant IDH1 Ivosidenib->mutant_IDH1 inhibits Differentiation_apoptosis Enhanced Differentiation & Apoptosis Azacitidine Azacitidine DNMTs DNA Methyltransferases (DNMTs) Azacitidine->DNMTs inhibits Oncometabolite 2-Hydroxyglutarate (2-HG) mutant_IDH1->Oncometabolite produces TET_enzymes TET Enzymes Oncometabolite->TET_enzymes inhibits DNA_hypermethylation DNA Hypermethylation TET_enzymes->DNA_hypermethylation reverses Differentiation_block Myeloid Differentiation Block DNA_hypermethylation->Differentiation_block causes Leukemic_cell_survival Leukemic Cell Survival & Proliferation Differentiation_block->Leukemic_cell_survival promotes DNMTs->DNA_hypermethylation maintains Differentiation_apoptosis->Leukemic_cell_survival inhibits

Caption: Proposed synergistic mechanism of Ivosidenib and Azacitidine.

Proposed Synergistic Mechanism of Ivosidenib and Venetoclax

Synergistic_Mechanism_Ivosidenib_Venetoclax Ivosidenib Ivosidenib mutant_IDH1 Mutant IDH1 Ivosidenib->mutant_IDH1 inhibits Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits Differentiation_block Differentiation Block mutant_IDH1->Differentiation_block causes BCL2_dependence Increased BCL-2 Dependence mutant_IDH1->BCL2_dependence induces Leukemic_cell_survival Leukemic Cell Survival Differentiation_block->Leukemic_cell_survival promotes BCL2_dependence->Leukemic_cell_survival promotes Apoptosis Apoptosis BCL2->Apoptosis inhibits Apoptosis->Leukemic_cell_survival inhibits

Caption: Proposed synergistic mechanism of Ivosidenib and Venetoclax.

General Experimental Workflow for Assessing Synergy

Experimental_Workflow start Hypothesis: Ivosidenib synergizes with Agent X in_vitro In Vitro Studies (Cancer Cell Lines) start->in_vitro cell_viability Cell Viability Assay (e.g., MTT) in_vitro->cell_viability apoptosis Apoptosis Assay (e.g., Annexin V) in_vitro->apoptosis synergy_analysis Synergy Analysis (e.g., Combination Index) cell_viability->synergy_analysis apoptosis->synergy_analysis in_vivo In Vivo Studies (e.g., PDX Models) synergy_analysis->in_vivo Positive Synergy efficacy_assessment Efficacy Assessment (Tumor Growth/Survival) in_vivo->efficacy_assessment mechanistic_studies Mechanistic Studies (e.g., Western Blot, RNA-seq) in_vivo->mechanistic_studies conclusion Conclusion: Evidence of Synergy and Mechanism efficacy_assessment->conclusion mechanistic_studies->conclusion

Caption: General experimental workflow for assessing drug synergy.

Ivosidenib Combination Therapy in Other Cancers

While the most robust data for Ivosidenib combinations exist for AML, its potential is being explored in other IDH1-mutant cancers.

  • Cholangiocarcinoma: Ivosidenib is approved for previously treated, locally advanced or metastatic cholangiocarcinoma with an IDH1 mutation. Clinical trials are ongoing to evaluate Ivosidenib in combination with immunotherapy agents like nivolumab and ipilimumab in this setting. Preclinical studies in cholangiocarcinoma PDX models have shown varied responses to Ivosidenib combinations, indicating the need for further investigation to identify optimal partners.

  • Glioblastoma: Preclinical studies have shown that Ivosidenib can penetrate the central nervous system and reduce 2-hydroxyglutarate levels in IDH1-mutant brain tumor xenograft models. While clinical data is still emerging, case reports have suggested that Ivosidenib may offer clinical benefit in recurrent IDH1-mutant glioblastoma. Further research into combination strategies for this aggressive brain tumor is warranted.

  • Ovarian Cancer: A recent preclinical study has suggested that Ivosidenib may enhance the sensitivity of ovarian cancer cells to cisplatin by reducing cancer cell stemness. This finding opens a new avenue for exploring Ivosidenib combinations in solid tumors beyond those with IDH1 mutations.

Conclusion

The combination of this compound with other chemotherapy agents, particularly azacitidine and venetoclax, has demonstrated significant synergistic effects in both preclinical models and clinical trials for IDH1-mutated AML. These combinations have led to improved response rates and survival outcomes, establishing new standards of care. The underlying mechanisms of synergy appear to involve the dual targeting of epigenetic dysregulation and the exploitation of cancer cell dependencies induced by the IDH1 mutation. Further research is ongoing to explore the full potential of Ivosidenib-based combination therapies in other IDH1-mutant and potentially non-IDH1-mutant cancers, with the aim of expanding its therapeutic reach and improving patient outcomes.

References

A critical review of the literature on (R,S)-Ivosidenib's research applications

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Review of (R,S)-Ivosidenib's Research Applications: A Comparative Guide

This compound (Tibsovo®) is a first-in-class, oral, small-molecule inhibitor that selectively targets a mutated form of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3] Its development marks a significant advancement in precision medicine, offering a targeted therapeutic approach for cancers harboring specific IDH1 mutations.[4] This guide provides a critical review of the research applications of Ivosidenib, objectively comparing its performance with alternative therapies and presenting the supporting experimental data and protocols for a scientific audience.

Mechanism of Action: Targeting the Oncometabolite Pathway

In normal cellular metabolism, the wild-type IDH1 enzyme catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG).[5] However, somatic point mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic (new) function to the enzyme. This mutant IDH1 (mIDH1) enzyme gains the ability to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone lysine demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases. This leads to widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately impairs cellular differentiation and promotes oncogenesis.

Ivosidenib is designed to specifically bind to and inhibit the mutant IDH1 enzyme, thereby blocking the production of 2-HG. This reduction in oncometabolite levels allows for the restoration of normal cellular differentiation processes.

Ivosidenib_Mechanism_of_Action cluster_normal Normal Cell (Wild-Type IDH1) cluster_cancer Cancer Cell (Mutant IDH1) Isocitrate_N Isocitrate aKG_N α-Ketoglutarate Isocitrate_N->aKG_N NADP+ -> NADPH WT_IDH1 WT IDH1 Differentiation_N Normal Differentiation aKG_N->Differentiation_N Normal Epigenetics aKG_C α-Ketoglutarate HG_2 2-Hydroxyglutarate (Oncometabolite) aKG_C->HG_2 NADPH -> NADP+ mIDH1 Mutant IDH1 Block Blocked Differentiation HG_2->Block Aberrant Epigenetics Ivosidenib Ivosidenib Ivosidenib->mIDH1 Inhibits

Caption: Ivosidenib inhibits mutant IDH1 to block 2-HG production.

Research Application 1: Acute Myeloid Leukemia (AML)

IDH1 mutations are present in approximately 6% to 10% of patients with AML. Ivosidenib is approved for both newly diagnosed and relapsed/refractory (R/R) IDH1-mutated AML.

Comparison in Newly Diagnosed AML

The Phase 3 AGILE study provided pivotal data for Ivosidenib in combination with the hypomethylating agent azacitidine for newly diagnosed IDH1-mutant AML patients ineligible for intensive chemotherapy.

Table 1: Ivosidenib + Azacitidine vs. Placebo + Azacitidine in Newly Diagnosed AML (AGILE Study - Long-term Follow-up)

Efficacy Endpoint Ivosidenib + Azacitidine (n=73) Placebo + Azacitidine (n=75) Hazard Ratio (95% CI) P-value
Median Overall Survival (OS) 29.3 months 7.9 months 0.42 (0.27-0.65) <0.0001
Event-Free Survival (EFS) Not Reached 2.2 months 0.33 (0.16-0.69) 0.002
Complete Remission (CR) Rate 47% 15% - -
CR + CRh Rate* 53% 18% - <0.001
Transfusion Independence 53.8% 17.1% - 0.0004

*CRh: Complete remission with partial hematologic recovery. Data sourced from long-term follow-up of the AGILE study.

Alternative Therapies:

  • Venetoclax + Azacitidine: This combination is also a standard of care for older/unfit patients with newly diagnosed AML, regardless of IDH1 status. While no direct head-to-head trials exist, indirect treatment comparisons suggest that Ivosidenib + Azacitidine has a favorable overall survival benefit in the specific IDH1-mutated population.

  • Olutasidenib: Another oral inhibitor targeting mutant IDH1, Olutasidenib is also approved for R/R AML. It has shown efficacy in patients who have previously failed Ivosidenib therapy, suggesting activity against certain resistance mutations.

Comparison in Relapsed/Refractory (R/R) AML

The approval of Ivosidenib as a monotherapy for R/R IDH1-mutant AML was based on a Phase 1 dose-escalation and expansion study.

Table 2: Ivosidenib Monotherapy in Relapsed/Refractory AML

Efficacy Endpoint Ivosidenib 500 mg QD (n=174)
Overall Response Rate (ORR) 41.6%
Complete Remission (CR) Rate 21.8%
CR + CRh Rate* 30.4%
Median Duration of CR+CRh 9.3 months
Median Overall Survival (OS) 8.8 months

*CRh: Complete remission with partial hematologic recovery. Data sourced from the pivotal Phase 1 study.

Research Application 2: Cholangiocarcinoma (CCA)

Ivosidenib is also the first and only targeted therapy approved for previously treated patients with IDH1-mutated cholangiocarcinoma, a rare cancer of the bile ducts.

Comparison in Previously Treated IDH1-Mutant CCA

The approval was based on the Phase 3 ClarIDHy trial, which compared Ivosidenib to a placebo in patients who had progressed on prior systemic therapy.

Table 3: Ivosidenib vs. Placebo in Previously Treated IDH1-Mutant Cholangiocarcinoma (ClarIDHy Study)

Efficacy Endpoint Ivosidenib (n=124) Placebo (n=61) Hazard Ratio (95% CI) P-value
Median Progression-Free Survival (PFS) 2.7 months 1.4 months 0.37 (0.25-0.54) <0.0001
Median Overall Survival (OS) 10.8 months 9.7 months 0.69 (0.44-1.10) 0.06

*Note: The OS data was confounded by a high rate of crossover from the placebo arm to the Ivosidenib arm upon radiographic progression.

Alternative Therapies: For patients with advanced CCA, the standard first-line treatment is typically a combination of gemcitabine and cisplatin chemotherapy. Ivosidenib provides a targeted second-line or later option specifically for the subset of patients with an IDH1 mutation.

Key Experimental Protocols

Quantification of 2-Hydroxyglutarate (2-HG)

Measuring the oncometabolite 2-HG is critical for assessing the pharmacodynamic effect of Ivosidenib. Colorimetric assays are widely used for this purpose in research settings.

Methodology: Colorimetric Enzymatic Assay

  • Sample Preparation:

    • Cells (e.g., 1x10^6): Wash cells with cold PBS, resuspend in 100 µL of D2HG Assay Buffer, and homogenize on ice. Centrifuge at 10,000 x g for 5 minutes to remove insoluble material and collect the supernatant.

    • Tissue (e.g., 10 mg): Rapidly homogenize in 100 µL of ice-cold D2HG Assay Buffer. Centrifuge and collect the supernatant.

    • Serum/Plasma: Can often be used directly after centrifugation to remove particulates.

  • Deproteination (Optional but Recommended): For samples with high protein content, use a 10 kDa spin filter to remove proteins that may interfere with the assay.

  • Standard Curve Preparation: Prepare a standard curve using a known concentration of D2HG standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well) diluted in the assay buffer.

  • Reaction Setup:

    • Add 50 µL of each sample and standard to separate wells of a 96-well plate.

    • Prepare a Reaction Mix containing D2HG Assay Buffer, D2HG Enzyme, and a probe/substrate mix.

    • Add 50 µL of the Reaction Mix to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the D2HG concentration.

2HG_Assay_Workflow start Start sample_prep 1. Sample Preparation (Cells, Tissue, Plasma) start->sample_prep centrifuge 2. Centrifugation (10,000 x g, 5 min) sample_prep->centrifuge supernatant 3. Collect Supernatant centrifuge->supernatant plate_loading 4. Load Samples & Standards to 96-Well Plate supernatant->plate_loading reaction_mix 5. Add Reaction Mix (Enzyme + Substrate) plate_loading->reaction_mix incubation 6. Incubate (37°C, 60 min) reaction_mix->incubation readout 7. Measure Absorbance (OD 450 nm) incubation->readout end End readout->end

Caption: Workflow for a colorimetric 2-HG quantification assay.
Cell Viability and Cytotoxicity Assays

These assays are fundamental in preclinical research to determine the effect of a compound on cell survival and proliferation.

Methodology: Tetrazolium Reduction Assay (e.g., MTT/MTS)

  • Principle: These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce tetrazolium salts (like MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol Outline:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with varying concentrations of Ivosidenib (or a control compound) for a specified duration (e.g., 24, 48, 72 hours).

    • Reagent Addition: Add the tetrazolium reagent (e.g., MTT or MTS) to each well and incubate for 1-4 hours.

    • Solubilization (for MTT): If using MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals. This step is not needed for MTS, XTT, or WST-1 assays, as their products are water-soluble.

    • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT; ~490 nm for MTS).

    • Analysis: Calculate cell viability as a percentage relative to untreated control cells to determine metrics like IC50 (the concentration at which 50% of cell growth is inhibited).

Alternative Viability Assays:

  • ATP Determination: Measures ATP levels using a luciferase-based reaction, as ATP is an indicator of metabolically active, viable cells.

  • Membrane Integrity Assays: Use dyes like Trypan Blue or Propidium Iodide (PI) that are excluded by live cells but can penetrate the compromised membranes of dead cells.

References

Safety Operating Guide

Proper Disposal of (R,S)-Ivosidenib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of (R,S)-Ivosidenib is a critical component of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this targeted therapy drug.

Ivosidenib Disposal Overview

This compound, a small molecule inhibitor of isocitrate dehydrogenase 1 (IDH1), requires careful disposal to prevent environmental contamination and ensure compliance with regulatory standards. The primary principle for its disposal is that it should not be treated as common waste. Unused or expired Ivosidenib, as well as contaminated labware, must be handled as hazardous chemical waste.

Disposal Recommendations Summary

Different suppliers of Ivosidenib provide consistent recommendations for its disposal, emphasizing regulatory compliance and the use of professional disposal services.

Source/GuidelineKey Disposal Recommendations
Cleanchem Laboratories SDS Product may be incinerated in a facility with an afterburner and scrubber. Excess and expired materials should be handled by a licensed hazardous material disposal company. Adherence to all federal and local regulations is mandatory.[1]
MedchemExpress SDS Contaminated materials should be disposed of according to official regulations.[2]
Cayman Chemical SDS Must not be disposed of with household garbage. Prevent the product from entering the sewage system. Disposal must follow official regulations.[3]
MedKoo Biosciences SDS Waste should be transferred to a suitable container and collected by a specialized disposal company in accordance with national legislation.[4]
General Patient Guidance (UPMC) Do not flush unused medicine down the toilet or drain unless specifically instructed. Utilize take-back programs where available or consult with a healthcare provider for disposal instructions.[5]

Step-by-Step Disposal Protocol for Laboratories

The following protocol outlines the necessary steps for the proper disposal of this compound in a research or laboratory setting.

1. Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound solid waste (e.g., unused tablets, contaminated gloves, weigh boats, and vials).

  • Collect liquid waste containing Ivosidenib in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.

2. Decontamination of Surfaces and Equipment:

  • Decontaminate surfaces and non-disposable equipment that have come into contact with Ivosidenib.

  • A recommended procedure involves scrubbing the affected surfaces with alcohol.

  • All materials used for decontamination, such as wipes or absorbents, must be disposed of as hazardous waste.

3. Packaging and Labeling:

  • Ensure all waste containers are sealed tightly to prevent leaks or spills.

  • Label containers clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.

4. Storage:

  • Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated and have secondary containment to manage potential spills.

5. Professional Disposal:

  • Arrange for the collection and disposal of the Ivosidenib waste through your institution's EHS-approved hazardous waste contractor.

  • Do not attempt to dispose of Ivosidenib waste through standard laboratory drains or as regular trash.

  • The preferred method of destruction for this type of pharmaceutical waste is typically high-temperature incineration by a licensed facility.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Generation of This compound Waste B Is the waste liquid or solid? A->B C Solid Waste (e.g., tablets, contaminated PPE) B->C Solid D Liquid Waste (e.g., solutions, rinsates) B->D Liquid E Collect in labeled SOLID hazardous waste container C->E F Collect in labeled LIQUID hazardous waste container D->F G Seal container when full or ready for disposal E->G F->G H Store in designated secure waste area G->H I Arrange for pickup by licensed hazardous waste contractor H->I J Final Disposal (e.g., High-Temperature Incineration) I->J

Caption: Workflow for the proper disposal of this compound waste.

This structured approach ensures that all waste generated from the use of this compound is managed safely, protecting both laboratory personnel and the environment, while maintaining full regulatory compliance. Always consult your institution's specific safety protocols and EHS guidelines.

References

Essential Safety and Logistics for Handling (R,S)-Ivosidenib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of (R,S)-Ivosidenib, a potent inhibitor of isocitrate dehydrogenase 1 (IDH1). The following procedural steps and data are designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical management.

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety GogglesMust have side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2][3]
Hands Protective GlovesChemical-impermeable gloves. Must be inspected prior to use.
Body Impervious ClothingFire/flame resistant and impervious clothing.
Respiratory Suitable RespiratorA full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure. The following workflow outlines the key steps for safe handling from receipt to disposal.

Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Receipt_and_Storage Receipt and Storage Store at room temperature, away from heat and moisture. PPE_Donning Don PPE (Goggles, Gloves, Lab Coat) Receipt_and_Storage->PPE_Donning Work_Area_Prep Prepare Work Area Ensure adequate ventilation. PPE_Donning->Work_Area_Prep Weighing_and_Prep Weighing and Solution Prep Avoid dust and aerosol formation. Work_Area_Prep->Weighing_and_Prep Experimentation Experimentation Avoid contact with skin and eyes. Weighing_and_Prep->Experimentation Decontamination Decontaminate Surfaces Use appropriate cleaning agents. Experimentation->Decontamination Waste_Disposal Waste Disposal Dispose as hazardous waste. Decontamination->Waste_Disposal PPE_Doffing Doff PPE Follow proper removal sequence. Waste_Disposal->PPE_Doffing Hand_Washing Wash Hands Thoroughly PPE_Doffing->Hand_Washing

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。